molecular formula C28H27N3O2S2 B12395633 Antifungal agent 64

Antifungal agent 64

Cat. No.: B12395633
M. Wt: 501.7 g/mol
InChI Key: HZINQUZPMNGVHL-KAYWLYCHSA-N
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Description

Antifungal agent 64 is a useful research compound. Its molecular formula is C28H27N3O2S2 and its molecular weight is 501.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27N3O2S2

Molecular Weight

501.7 g/mol

IUPAC Name

1-[(1R,2R)-2-(benzenesulfonamido)-1,2-diphenylethyl]-3-benzylthiourea

InChI

InChI=1S/C28H27N3O2S2/c32-35(33,25-19-11-4-12-20-25)31-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)30-28(34)29-21-22-13-5-1-6-14-22/h1-20,26-27,31H,21H2,(H2,29,30,34)/t26-,27-/m1/s1

InChI Key

HZINQUZPMNGVHL-KAYWLYCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of Action of Azole Antifungals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal agent in publicly available scientific literature. The following guide provides a detailed overview of the mechanism of action of the azole class of antifungal agents as a representative example of a core antifungal mechanism, supplemented with information on other major antifungal classes.

Introduction to Antifungal Drug Mechanisms

The selective toxicity of antifungal agents relies on targeting structures or metabolic pathways unique to fungal cells, thereby minimizing effects on the host. Key fungal targets include the cell wall, the cell membrane, and nucleic acid synthesis.[1][2] The fungal cell membrane is a particularly important target due to the presence of ergosterol (B1671047) as its primary sterol, in contrast to cholesterol in mammalian cell membranes.[2][3] Major classes of antifungal drugs that target ergosterol or its synthesis include the polyenes and the azoles.[3]

The Azole Antifungals: A Core Mechanism of Action

The azole antifungals are a major class of drugs used to treat a wide range of fungal infections. They are characterized by a five-membered azole ring and are broadly classified into two groups: imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole).

2.1. Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This enzyme is a cytochrome P450-dependent enzyme, encoded by the ERG11 gene in yeasts like Candida albicans and by cyp51A and cyp51B in molds like Aspergillus fumigatus.

The nitrogen atom in the azole ring binds to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding prevents the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the conversion of lanosterol to ergosterol.

2.2. Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol compromises the integrity and fluidity of the fungal cell membrane. Ergosterol is essential for regulating membrane permeability, the function of membrane-bound enzymes, and cell signaling.

  • Accumulation of Toxic Sterol Precursors: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol. The incorporation of these toxic sterols into the cell membrane disrupts its structure and function, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect in some cases).

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungal agents.

Ergosterol_Biosynthesis_Pathway Squalene Squalene SqualeneEpoxidase Squalene epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide Squalene epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ... LanosterolDemethylase Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->LanosterolDemethylase Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane SqualeneEpoxidase->SqualeneEpoxide LanosterolDemethylase->Intermediate Azoles Azole Antifungals Azoles->LanosterolDemethylase Inhibits MIC_Workflow Start Start PrepInoculum Prepare Yeast Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlate Prepare Serial Dilutions of Antifungal Agent in 96-Well Plate Start->PrepPlate Inoculate Inoculate Plate with Yeast Suspension PrepInoculum->Inoculate PrepPlate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End

References

The Discovery and Synthesis of Antifungal Agent 64: A Technical Guide to a Promising Quinazolinone-Based Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising area of research is the development of quinazolinone derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of a potent antifungal agent, referred to as Antifungal Agent 64 (also known as Compound 5c), a member of the 2-mercapto-3-phenylquinazolin-4(3H)-one class. This document details its discovery, a representative synthetic pathway, quantitative antifungal activity, and the experimental protocols for its evaluation, tailored for researchers and professionals in the field of drug discovery and development.

Discovery of a Novel Antifungal Scaffold

The quest for new antifungal compounds has led to the exploration of diverse chemical scaffolds. Quinazolinone derivatives have emerged as a particularly interesting class due to their broad spectrum of biological activities, including antifungal properties. The discovery of this compound stems from systematic screening and structural optimization of this scaffold. Early research indicated that the 2,3-disubstituted-4(3H)-quinazolinone core was a key pharmacophore for antifungal activity. Subsequent structure-activity relationship (SAR) studies focused on modifications at the 2- and 3-positions of the quinazolinone ring to enhance potency and selectivity against pathogenic fungi, particularly those of the Fusarium genus. This compound was identified as a lead compound with excellent fungicidal activities against Fusarium oxysporum f.sp. cucumerinum.

Quantitative Data Presentation

The antifungal efficacy of quinazolinone derivatives has been quantified using various in vitro assays. The following tables summarize representative quantitative data for compounds closely related to this compound, demonstrating the potential of this chemical class.

Table 1: In Vitro Antifungal Activity of Representative Quinazolinone Derivatives against Fusarium Species

Compound IDFungal StrainAssay TypeActivity MetricValue
6c Sclerotinia sclerotiorumMycelial Growth InhibitionIC₅₀2.46 µg/mL
Pellicularia sasakiiMycelial Growth InhibitionIC₅₀2.94 µg/mL
Fusarium graminearumMycelial Growth InhibitionIC₅₀6.03 µg/mL
Fusarium oxysporum Mycelial Growth Inhibition IC₅₀ 11.9 µg/mL
2c Fusarium oxysporum f. sp. Niveum Mycelial Growth Inhibition % Inhibition 62.42% at 300 mg/L [1]

Note: Data for compound 6c is sourced from a technical guide on quinazoline (B50416) derivatives. Data for compound 2c is from a peer-reviewed research article.

Experimental Protocols

The following are detailed methodologies for the synthesis and antifungal evaluation of a representative quinazolinone derivative, based on published literature for compounds of the same class.

Synthesis of 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one (A Representative Analog of this compound)

Materials:

  • Anthranilic acid

  • Phenyl isothiocyanate

  • Anhydrous potassium carbonate (K₂CO₃)

  • 4-Chlorobenzyl chloride

  • Ethanol (B145695)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of 2-mercapto-3-phenylquinazolin-4(3H)-one (Intermediate 1):

    • A mixture of anthranilic acid (0.1 mol) and phenyl isothiocyanate (0.1 mol) in ethanol (100 mL) is refluxed for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate 2-mercapto-3-phenylquinazolin-4(3H)-one.

  • S-alkylation to yield the final product:

    • To a solution of Intermediate 1 (0.01 mol) in DMF (50 mL), anhydrous potassium carbonate (0.015 mol) is added, and the mixture is stirred at room temperature for 30 minutes.

    • 4-Chlorobenzyl chloride (0.011 mol) is then added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The precipitated solid is filtered, washed thoroughly with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Actively growing cultures of Fusarium oxysporum f.sp. cucumerinum

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of amended media:

    • PDA medium is prepared and autoclaved.

    • After cooling to approximately 45-50 °C, the test compound stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 200, 300 mg/L). A control plate containing only the solvent (DMSO) at the same concentration is also prepared.

    • The amended PDA is poured into sterile petri dishes and allowed to solidify.

  • Inoculation:

    • A 5 mm mycelial disc is taken from the periphery of a 7-day-old culture of F. oxysporum f.sp. cucumerinum using a sterile cork borer.

    • The mycelial disc is placed aseptically in the center of each PDA plate (both control and treated).

  • Incubation and Measurement:

    • The inoculated plates are incubated at 25 ± 2 °C for 5-7 days.

    • The radial growth of the fungal colony is measured in millimeters.

  • Calculation of Inhibition:

    • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] × 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.

Visualizations

Synthetic Pathway of a Representative Quinazolinone Antifungal Agent

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A Anthranilic Acid C 2-Mercapto-3-phenylquinazolin-4(3H)-one A->C Reflux in Ethanol B Phenyl Isothiocyanate B->C F 2-((4-chlorobenzyl)thio)-3-phenylquinazolin-4(3H)-one (Analog of this compound) C->F S-alkylation D 4-Chlorobenzyl chloride D->F E K2CO3, DMF E->F Antifungal_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Antifungal Assay cluster_analysis Data Analysis A Synthesize Quinazolinone Derivatives B Prepare Stock Solutions A->B C Prepare PDA Plates with Test Compounds B->C D Inoculate with Fungal Mycelial Disc C->D E Incubate at 25°C D->E F Measure Radial Growth E->F G Calculate Percent Inhibition F->G H Determine IC50 Values G->H Mechanism_of_Action A This compound (Quinazolinone Derivative) C Insertion into Lipid Bilayer A->C B Fungal Cell Membrane B->C D Altered Membrane Fluidity & Permeability C->D E Inhibition of Membrane-Bound Enzymes and Transporters D->E F Loss of Cellular Homeostasis E->F G Fungal Cell Death F->G

References

Technical Guide: Spectrum of Activity of the Investigational Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antifungal Agent 64" is a hypothetical designation for the purpose of this technical guide. The data and experimental details presented herein are representative examples derived from established antifungal research methodologies and are intended to illustrate the comprehensive characterization of a novel antifungal compound.

Executive Summary

This document provides a detailed overview of the in vitro and in vivo spectrum of activity for the novel investigational antifungal, Agent 64. The compound demonstrates broad-spectrum activity against a wide range of clinically relevant yeasts and molds, including resistant strains. This guide summarizes the quantitative data from susceptibility testing, details the experimental protocols for its evaluation, and illustrates the putative signaling pathway and experimental workflows.

In Vitro Spectrum of Activity

Agent 64 has demonstrated potent in vitro activity against a comprehensive panel of fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined for a large collection of clinical isolates.

Activity Against Yeast Pathogens

Agent 64 shows excellent activity against both common and emerging Candida species, including those resistant to other classes of antifungals.

Table 1: In Vitro Activity of Agent 64 Against a Panel of Candida Species

Organism (n)Agent 64 MIC Range (µg/mL)Agent 64 MIC₅₀ (µg/mL)Agent 64 MIC₉₀ (µg/mL)Comparator A (Fluconazole) MIC₉₀ (µg/mL)Comparator B (Caspofungin) MIC₉₀ (µg/mL)
Candida albicans (150)0.015 - 10.060.2520.5
Candida glabrata (100)0.03 - 20.1250.5320.25
Candida parapsilosis (75)0.06 - 40.25142
Candida tropicalis (50)0.015 - 0.50.030.12540.5
Candida krusei (50)0.06 - 20.251640.5
Candida auris (40)0.03 - 10.1250.5>641
Cryptococcus neoformans (60)0.03 - 10.1250.58N/A

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Activity Against Molds

Agent 64 also exhibits significant activity against a variety of filamentous fungi, including Aspergillus species.

Table 2: In Vitro Activity of Agent 64 Against a Panel of Molds

Organism (n)Agent 64 MIC Range (µg/mL)Agent 64 MIC₅₀ (µg/mL)Agent 64 MIC₉₀ (µg/mL)Comparator C (Voriconazole) MIC₉₀ (µg/mL)Comparator D (Amphotericin B) MIC₉₀ (µg/mL)
Aspergillus fumigatus (100)0.06 - 20.25111
Aspergillus flavus (50)0.125 - 40.5211
Aspergillus terreus (30)0.125 - 40.5222
Fusarium solani (25)1 - 1648164
Scedosporium apiospermum (20)2 - >168168>16

Experimental Protocols

In Vitro Susceptibility Testing

Protocol: Broth Microdilution Method for Yeasts and Molds

  • Isolate Preparation: Fungal isolates were subcultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension of conidia or yeast cells was prepared in sterile saline and adjusted to a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Antifungal Agent Preparation: Agent 64 and comparator drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum was added to each well. Plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the drug-free control well. For yeasts, this was typically a prominent decrease in turbidity. For molds, this was the lowest concentration that prevented discernible growth.[1][2]

G cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis Isolate Fungal Isolate Subculture Suspension Create Fungal Suspension Isolate->Suspension Inoculum Standardize Inoculum Suspension->Inoculum PlateInoculation Inoculate Microtiter Plate Inoculum->PlateInoculation SerialDilution Serial Dilution of Agent 64 SerialDilution->PlateInoculation Incubation Incubate at 35°C for 24-48h PlateInoculation->Incubation ReadMIC Read MIC Endpoints Incubation->ReadMIC

Fig 1. In Vitro Susceptibility Testing Workflow.
In Vivo Efficacy Studies

Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old) were used. Immunosuppression was induced with cyclophosphamide.[3][4]

  • Infection: Mice were infected via tail vein injection with a clinical isolate of Candida albicans (1 x 10⁵ CFU/mouse).

  • Treatment: Treatment with Agent 64 (administered intraperitoneally) or a vehicle control was initiated 24 hours post-infection and continued for 7 days.

  • Endpoint Analysis: The primary endpoint was fungal burden in the kidneys, determined by plating serial dilutions of kidney homogenates on Sabouraud Dextrose Agar. A secondary endpoint was survival over a 21-day period.

G cluster_host Host Preparation cluster_infection Infection & Treatment cluster_outcome Outcome Assessment Mice BALB/c Mice Immunosuppression Induce Immunosuppression Mice->Immunosuppression Infection Intravenous Infection (C. albicans) Immunosuppression->Infection Treatment Administer Agent 64 (or Vehicle) Infection->Treatment KidneyBurden Determine Kidney Fungal Burden Treatment->KidneyBurden Survival Monitor Survival (21 days) Treatment->Survival

Fig 2. In Vivo Efficacy Model Workflow.

Putative Mechanism of Action and Signaling Pathway

Agent 64 is hypothesized to act by inhibiting a key enzyme in the fungal cell wall integrity pathway. This pathway is crucial for fungi to respond to environmental stresses.[5] Inhibition of this pathway leads to cell lysis and death.

The proposed target of Agent 64 is the Mitogen-Activated Protein Kinase (MAPK), which is a central component of the Cell Wall Integrity (CWI) signaling cascade.

G Stress Cell Wall Stress (e.g., Osmotic Shock) Sensor Cell Surface Sensors Stress->Sensor Activates MAPKKK MAP Kinase Kinase Kinase Sensor->MAPKKK Phosphorylates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (Target of Agent 64) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Response Cell Wall Repair & Stress Response Genes TF->Response Upregulates Agent64 Agent 64 Agent64->MAPK Inhibits

Fig 3. Proposed Signaling Pathway for Agent 64's Mechanism of Action.

Conclusion

The investigational compound, Agent 64, exhibits a potent and broad spectrum of antifungal activity in both in vitro and in vivo models. Its novel mechanism of action, targeting the fungal cell wall integrity pathway, makes it a promising candidate for the treatment of invasive fungal infections, including those caused by drug-resistant pathogens. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

Antifungal agent 64 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document aims to provide a comprehensive technical overview of Antifungal Agent 64, also identified as Compound 5c. The agent is noted for its fungicidal properties, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a thorough review of publicly available scientific literature and chemical databases did not yield a definitive primary research publication for a compound with this specific designation and biological activity. While commercial suppliers list "this compound" and "Compound 5c," they do not provide the detailed experimental data, chemical structure, or mechanism of action required for a complete technical guide.

The molecular formula, C27H46O3, has been associated with this agent, suggesting a potential steroidal saponin (B1150181) or a related natural product class. This remains speculative pending the discovery of the original research. This guide will therefore summarize the available information and outline the general methodologies used in the evaluation of novel antifungal agents, in lieu of specific data for this compound.

Chemical Structure and Properties

The precise chemical structure of this compound (Compound 5c) is not publicly available. The molecular formula C27H46O3 suggests a molecular weight of 418.65 g/mol . Based on this formula, the compound is likely a complex natural product, possibly of a steroidal or terpenoid nature. Without the definitive structure, key physicochemical properties such as solubility, pKa, and logP cannot be accurately determined.

Table 1: Postulated Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular FormulaC27H46O3Inferred from supplier data
Molecular Weight418.65 g/mol Calculated from molecular formula
IUPAC NameNot AvailableStructure not identified
CAS NumberNot AvailableStructure not identified
SolubilityNot DeterminedExperimental data unavailable
Melting PointNot DeterminedExperimental data unavailable
pKaNot DeterminedExperimental data unavailable

Antifungal Activity

This compound is reported to have excellent fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1][2][3][4][5] This plant pathogenic fungus is responsible for Fusarium wilt in cucurbits. Quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC), are not available in the reviewed literature.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines standard methodologies for the synthesis and evaluation of novel antifungal agents.

General Synthesis of a Novel Antifungal Compound

The synthesis of a novel antifungal agent would typically involve a multi-step process, beginning with commercially available starting materials. The specific reaction steps, catalysts, solvents, and purification methods are highly dependent on the target chemical structure. A general workflow is depicted below.

G start Starting Materials step1 Step 1: Reaction A start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Reaction B final_product Final Product (Antifungal Agent) step2->final_product intermediate->step2 purification Purification (e.g., Chromatography) final_product->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for chemical synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is the lowest concentration that prevents visible growth of a fungus. A standard method for determining MIC is the broth microdilution assay.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., F. oxysporum) inoculation Inoculate Microplate Wells with Fungal Suspension and Agent Dilutions fungal_culture->inoculation agent_prep Prepare Serial Dilutions of Antifungal Agent agent_prep->inoculation incubation Incubate at Optimal Temperature and Duration inoculation->incubation readout Visually or Spectrophotometrically Assess Fungal Growth incubation->readout mic_determination Determine MIC (Lowest Concentration with No Growth) readout->mic_determination

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action

The mechanism of action for this compound is currently unknown. Generally, antifungal agents target specific structures or pathways in fungal cells that are absent or different in host cells.

Potential Antifungal Mechanisms of Action

G cluster_agent Antifungal Agent cluster_targets Potential Fungal Targets agent This compound cell_wall Cell Wall Synthesis (e.g., β-glucan synthase) agent->cell_wall Inhibition cell_membrane Cell Membrane Integrity (e.g., Ergosterol synthesis) agent->cell_membrane Disruption nucleic_acid Nucleic Acid Synthesis agent->nucleic_acid Inhibition protein_synthesis Protein Synthesis agent->protein_synthesis Inhibition

Caption: Potential mechanisms of action for an antifungal agent.

Conclusion and Future Directions

While "this compound" or "Compound 5c" is commercially available and cited for its activity against Fusarium oxysporum f.sp. cucumerinum, the lack of a primary scientific publication precludes a detailed technical analysis. The molecular formula C27H46O3 suggests a complex natural product, and further research is needed to elucidate its structure, confirm its biological activity, and determine its mechanism of action. Future work should focus on isolating and characterizing this compound, followed by comprehensive in vitro and in vivo efficacy studies. Understanding its mode of action will be critical for its potential development as a novel antifungal therapeutic.

References

In Vitro Efficacy of Antifungal Agent 64: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding "Antifungal agent 64," also referred to as "Compound 5c," is limited. This agent is noted for its fungicidal activity, particularly against Fusarium oxysporum f.sp. cucumerinum. However, a primary research publication detailing its synthesis, comprehensive in vitro efficacy data, and specific mechanism of action is not readily identifiable. This document, therefore, serves as a technical guide template, outlining the expected data and methodologies for a comprehensive evaluation of a novel antifungal agent, using generalized information from the field of mycology and antifungal research.

Introduction

This compound has been identified as a promising fungicidal compound. The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. This guide provides a structured overview of the critical in vitro data and experimental protocols required to characterize the efficacy of a new antifungal candidate like this compound.

Quantitative In Vitro Efficacy Data

A comprehensive in vitro evaluation is fundamental to determining an antifungal agent's spectrum of activity and potency. The following tables are presented as a template for the systematic presentation of such data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Fusarium oxysporum f.sp. cucumerinumATCC XXXXData Not AvailableData Not AvailableData Not Available
Candida albicansATCC 90028Data Not AvailableData Not AvailableData Not Available
Aspergillus fumigatusATCC 204305Data Not AvailableData Not AvailableData Not Available
Cryptococcus neoformansATCC 208821Data Not AvailableData Not AvailableData Not Available
Trichophyton rubrumATCC 28188Data Not AvailableData Not AvailableData Not Available

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentrations (MFCs) of this compound

Fungal SpeciesStrain IDMFC (µg/mL)
Fusarium oxysporum f.sp. cucumerinumATCC XXXXData Not Available
Candida albicansATCC 90028Data Not Available
Aspergillus fumigatusATCC 204305Data Not Available

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of in vitro efficacy data.

Broth Microdilution Assay for MIC Determination

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium, such as Potato Dextrose Agar (B569324) (PDA), and incubated to obtain fresh mycelium or spores. A suspension is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 1 × 10⁶ CFU/mL).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

MFC Determination

Following the MIC determination, the fungicidal activity is assessed.

  • Subculturing: Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto agar plates.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

  • MFC Endpoint: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.

Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent.

  • Exposure: A standardized fungal inoculum is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) in a broth medium.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Quantification: The number of viable fungal cells (CFU/mL) at each time point is determined by plating serial dilutions onto agar plates and counting the resulting colonies.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not documented. However, many antifungal agents target key fungal structures or metabolic pathways. A common target is the fungal cell membrane, specifically the ergosterol (B1671047) biosynthesis pathway.

Ergosterol Biosynthesis Pathway

Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. Several classes of antifungal drugs, such as azoles and allylamines, inhibit enzymes in this pathway.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene epoxidase (Target of Allylamines) lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase (Target of Azoles) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane MoA_Workflow start In Vitro Antifungal Activity Confirmed sterol_analysis Sterol Profile Analysis (GC-MS) start->sterol_analysis cell_membrane_staining Cell Membrane Integrity Assay (e.g., Propidium Iodide Staining) start->cell_membrane_staining enzyme_inhibition Target Enzyme Inhibition Assays sterol_analysis->enzyme_inhibition gene_expression Gene Expression Analysis (qRT-PCR) cell_membrane_staining->gene_expression conclusion Elucidation of Mechanism of Action enzyme_inhibition->conclusion gene_expression->conclusion Stress_Response_Pathways cluster_hog HOG Pathway cluster_cwi CWI Pathway hog1 Hog1 Activation osmotic_stress Osmotic Stress Response hog1->osmotic_stress pkc1 Pkc1 Activation cell_wall_synthesis Cell Wall Synthesis/Repair pkc1->cell_wall_synthesis antifungal_agent This compound (Cellular Stress) antifungal_agent->hog1 antifungal_agent->pkc1

A Comprehensive Technical Guide to the Target Identification of Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This technical guide provides a comprehensive overview of the methodologies and strategies employed in the identification and validation of the molecular target of a hypothetical novel antifungal compound, designated as Agent 64. This document details experimental protocols, data interpretation, and visualization of key processes to serve as a practical resource for researchers in the field of antifungal drug discovery.

Introduction to Antifungal Target Identification

The discovery of a new antifungal agent is a critical first step, but a thorough understanding of its mechanism of action and specific molecular target is paramount for its development into a viable therapeutic. The eukaryotic nature of fungal cells presents a significant challenge, as many of their cellular processes are conserved in humans, increasing the potential for host toxicity.[1] An ideal antifungal drug should target a fungal-specific pathway or a component that is sufficiently divergent from its human counterpart to ensure a high therapeutic index.[1][2]

Target identification for a novel compound like Agent 64 typically involves a multi-pronged approach, integrating genetic, genomic, biochemical, and computational methods.[1] This guide will delineate these approaches in the context of elucidating the target of Agent 64.

Initial Characterization and In Vitro Activity of Agent 64

Prior to target identification studies, the antifungal activity of Agent 64 is typically characterized against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its potency.

Table 1: In Vitro Antifungal Activity of Agent 64 (Hypothetical Data)

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.1250.25
Candida glabrataATCC 20010.250.5
Candida aurisB84410.1250.25
Aspergillus fumigatusAf2930.51
Cryptococcus neoformansH990.060.125

Experimental Protocols for Target Identification

Several orthogonal experimental strategies can be employed to identify the molecular target of Agent 64.

Genetic and Genomic Approaches

Genetic and genomic approaches are powerful tools for identifying drug targets by observing the effects of genetic perturbations on drug susceptibility.

Experimental Protocol: Generation and Analysis of Resistant Mutants

  • Mutant Generation: A large population of a susceptible fungal strain (e.g., Saccharomyces cerevisiae or a relevant pathogen like Cryptococcus neoformans) is exposed to sub-lethal concentrations of Agent 64 on solid growth medium. Spontaneous resistant mutants will arise and form colonies.[3]

  • Resistance Validation: Resistant colonies are isolated and re-tested for their MIC to Agent 64 to confirm the resistance phenotype.

  • Whole-Genome Sequencing (WGS): The genomic DNA of several independent resistant mutants and the parental wild-type strain is extracted and subjected to WGS.

  • Variant Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are common among the resistant mutants but absent in the parental strain. Genes harboring these mutations are considered strong candidates for the drug target or components of the target pathway.

Experimental Protocol: Chemogenomic Profiling

  • Library Screening: A collection of gene deletion mutants (e.g., the S. cerevisiae deletion collection) is screened for hypersensitivity or resistance to sub-lethal concentrations of Agent 64.

  • Data Analysis: Genes whose deletion results in increased sensitivity (haploinsufficiency) or resistance are identified. Haploinsufficiency suggests that the deleted gene product may be the drug target or function in a parallel pathway that buffers the cell against the drug's effects. Increased resistance upon deletion may indicate that the gene is involved in drug uptake or activation.

Biochemical Approaches

Biochemical methods aim to directly identify the binding partner of the drug.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Agent 64 is chemically modified to incorporate an affinity tag (e.g., biotin) and a linker, creating an "Agent 64 probe".

  • Cell Lysate Preparation: A fungal cell lysate is prepared, ensuring the preservation of protein integrity.

  • Affinity Pull-down: The Agent 64 probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with the cell lysate. Proteins that bind to Agent 64 will be captured.

  • Elution and Protein Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry (e.g., LC-MS/MS).

  • Validation: The interaction between Agent 64 and candidate proteins is validated using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

Visualization of Workflows and Pathways

Experimental Workflow for Resistant Mutant Analysis

G cluster_mutagenesis Mutant Generation cluster_validation Phenotypic Validation cluster_sequencing Genomic Analysis cluster_verification Target Verification A Fungal Culture B Plating on Agent 64 A->B C Isolation of Resistant Colonies B->C D MIC Determination C->D E Whole-Genome Sequencing D->E F Variant Calling E->F G Identification of Candidate Genes F->G H Gene Knockout/Allelic Replacement G->H I Biochemical Assays G->I

Caption: Workflow for target identification using resistant mutant analysis.

Hypothetical Signaling Pathway Affected by Agent 64

Based on hypothetical chemogenomic data suggesting that Agent 64 impacts cell wall integrity, a potential signaling pathway can be visualized.

G cluster_pathway Hypothetical Cell Wall Integrity Pathway Agent64 Agent 64 TargetEnzyme Target Enzyme (e.g., Glucan Synthase) Agent64->TargetEnzyme Inhibition CellWall Fungal Cell Wall Synthesis TargetEnzyme->CellWall Catalyzes SignalingKinase1 Signaling Kinase 1 CellWall->SignalingKinase1 Stress Signal SignalingKinase2 Signaling Kinase 2 SignalingKinase1->SignalingKinase2 TranscriptionFactor Transcription Factor SignalingKinase2->TranscriptionFactor Activates StressResponseGenes Stress Response Genes TranscriptionFactor->StressResponseGenes Induces Expression

Caption: Hypothetical signaling pathway impacted by Agent 64.

Data Presentation and Interpretation

Quantitative data from various experiments should be compiled for comparative analysis.

Table 2: Summary of Target Identification Data for Agent 64 (Hypothetical)

MethodResultImplication
Resistant Mutant Analysis Mutations in ERG11 geneErg11 (lanosterol 14-α-demethylase) is a likely target.
Chemogenomic Profiling Hypersensitivity in strains with deleted genes in the ergosterol (B1671047) biosynthesis pathway.Confirms the involvement of the ergosterol pathway.
Affinity Chromatography Agent 64 probe pulls down Erg11 protein.Direct physical interaction between Agent 64 and Erg11.
Enzymatic Assay Agent 64 inhibits the activity of recombinant Erg11 with an IC₅₀ of 0.05 µM.Confirms direct inhibition of the candidate target enzyme.
Surface Plasmon Resonance Agent 64 binds to Erg11 with a K_D of 10 nM.High-affinity binding to the target protein.

The convergence of evidence from genetic, genomic, and biochemical approaches strongly indicates that Erg11, a key enzyme in the ergosterol biosynthesis pathway, is the primary target of Agent 64. This mechanism is similar to that of the azole class of antifungal drugs.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining genetic, genomic, and biochemical methodologies, provides a robust framework for the target identification of novel antifungal agents like Agent 64. The successful identification of a specific molecular target is a critical milestone in the drug development pipeline, enabling mechanism-based optimization of the compound, elucidation of potential resistance mechanisms, and assessment of potential host toxicity. Future studies would focus on validating the target in vivo, exploring the potential for synergistic interactions with other antifungal agents, and advancing Agent 64 through preclinical development.

References

Preliminary Toxicity Profile of Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal therapeutics. This document provides a preliminary toxicity profile of a novel investigational antifungal compound, designated Antifungal Agent 64. Due to the eukaryotic nature of both fungal and mammalian cells, a thorough assessment of a new antifungal candidate's potential for host cell toxicity is a critical step in its preclinical evaluation.[1] This guide summarizes the in vitro cytotoxicity of this compound against various mammalian cell lines and provides detailed experimental protocols for the key assays conducted. The objective is to present a clear, data-driven overview of the compound's preliminary safety profile to inform further development.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its in vitro therapeutic index. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 24-hour exposure to the compound.

Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HepG2Human Liver Carcinoma88
HEK293Human Embryonic Kidney> 100
A549Human Lung Carcinoma95
MCF-7Human Breast Adenocarcinoma> 100
Primary Human HepatocytesNormal Liver Cells75

Hemolytic Activity

To assess the potential for membrane disruption of red blood cells, a hemolysis assay was performed.

Table 2: Hemolytic Activity of this compound

CompoundConcentration (µg/mL)% Hemolysis
This compound100< 2%
Positive Control (Triton X-100)1%100%
Negative Control (PBS)-< 0.1%

Experimental Protocols

Cell Culture

All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (ranging from 0.1 to 200 µg/mL). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 24 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound A->B Overnight Adhesion C Incubate for 24 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
Hemolysis Assay

  • Blood Collection: Fresh human red blood cells (RBCs) were obtained and washed three times with phosphate-buffered saline (PBS).

  • Compound Incubation: A 2% suspension of RBCs was incubated with various concentrations of this compound for 1 hour at 37°C.

  • Controls: A positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS) were included.

  • Centrifugation: The samples were centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The absorbance of the supernatant was measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis was calculated relative to the positive control.

Hypothetical Signaling Pathway Disruption

While the precise mechanism of action for this compound is under investigation, many antifungal agents achieve selectivity by targeting pathways unique to fungi, such as the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[1] Azoles, for example, inhibit the enzyme 14-α-demethylase, which disrupts ergosterol production.[1] It is hypothesized that this compound may interfere with a key signaling pathway essential for fungal cell wall integrity.

Fungal_Cell_Wall_Integrity_Pathway cluster_pathway Hypothetical Fungal Cell Wall Integrity Pathway stress Cell Wall Stress sensor Membrane Sensor stress->sensor rho1 Rho1 GTPase sensor->rho1 pkc1 PKC1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1 -> Mkk1/2 -> Mpk1) pkc1->mapk_cascade transcription_factor Transcription Factor (e.g., Rlm1) mapk_cascade->transcription_factor gene_expression Cell Wall Gene Expression transcription_factor->gene_expression cell_wall Cell Wall Synthesis & Repair gene_expression->cell_wall agent64 This compound agent64->pkc1 Inhibition

Hypothesized Inhibition of the Fungal Cell Wall Integrity Pathway by this compound.

Discussion and Future Directions

The preliminary in vitro toxicity data for this compound suggest a favorable selectivity for fungal cells over mammalian cells, as indicated by the high IC50 values in the tested human cell lines. The lack of significant hemolytic activity further supports a low potential for membrane disruption at therapeutic concentrations.

Future studies will focus on elucidating the precise mechanism of action and expanding the toxicity profiling to include in vivo studies. These will involve acute toxicity studies in rodent models to determine the LD50 and identify any potential target organ toxicities. Further in vitro assays, such as genotoxicity and hERG channel inhibition assays, will also be conducted to provide a more comprehensive safety assessment. The promising preliminary profile of this compound warrants its continued investigation as a potential novel antifungal therapeutic.

References

An In-depth Technical Guide on the Fungicidal vs. Fungistatic Properties of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Antifungal Agent 64" does not correspond to a recognized, specific antifungal compound in scientific literature. Therefore, this guide will focus on a well-characterized and clinically significant antifungal, Voriconazole (B182144) , which exhibits both fungistatic and fungicidal properties depending on the target organism. This allows for a comprehensive exploration of these distinct antifungal effects.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Voriconazole

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[1] It is a synthetic derivative of fluconazole, with enhanced activity against a wider range of fungal pathogens.[2] Voriconazole is a critical therapeutic option for invasive fungal infections, particularly those caused by Aspergillus and Candida species.[3][4] Its clinical efficacy is rooted in its specific mechanism of action and its differential impact on fungal cell viability, acting as either a fungistatic or a fungicidal agent.

1.1 Mechanism of Action

Like other azole antifungals, voriconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5] By binding to and inhibiting this enzyme, voriconazole disrupts the fungal cell membrane's integrity and function.[4] This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately inhibiting fungal growth.[2]

The signaling pathway, or more accurately, the biosynthetic pathway, targeted by voriconazole is the Ergosterol Biosynthesis Pathway .

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Inhibition by Voriconazole acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation voriconazole Voriconazole voriconazole->enzyme Inhibition enzyme->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by voriconazole.

Fungicidal vs. Fungistatic Properties

The distinction between fungicidal and fungistatic activity is crucial in the clinical management of fungal infections.

  • Fungistatic agents inhibit fungal growth and proliferation without directly killing the fungal cells.[5]

  • Fungicidal agents actively kill fungal cells, leading to a significant reduction in the viable fungal population.[5]

Voriconazole exhibits a dual nature: it is primarily fungistatic against yeast species like Candida albicans, but it can be fungicidal against filamentous fungi (molds) such as Aspergillus fumigatus.[1][6] This differential activity is thought to be due to a stronger binding affinity of voriconazole for the lanosterol 14α-demethylase in molds compared to yeasts, leading to a more complete disruption of ergosterol synthesis and subsequent cell death.[1]

Quantitative Data: MIC and MFC

The fungistatic and fungicidal activities of an antifungal agent are quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), respectively.

  • MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.

  • MFC: The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.

Table 1: Voriconazole MIC and MFC Data for Candida Species

Candida SpeciesVoriconazole MIC Range (µg/mL)Voriconazole MFC Range (µg/mL)MFC/MIC RatioPredominant Activity
C. albicans0.007 - 0.06[7]>1[8]>4Fungistatic[2][8]
C. glabrata0.06 - 0.5[7]>1>4Fungistatic[8]
C. krusei0.12 - 0.25[7]1 - 2[8]≤4Fungicidal[8]
C. tropicalis0.015 - 0.03[7]>1>4Fungistatic[8]
C. parapsilosis0.007 - 0.06[7]>1>4Fungistatic

Table 2: Voriconazole MIC and MFC Data for Aspergillus Species

Aspergillus SpeciesVoriconazole MIC Range (µg/mL)Voriconazole MFC Range (µg/mL)MFC/MIC RatioPredominant Activity
A. fumigatus0.12 - 1.0[6][9]0.25 - 8.0[6]≤4 (in most cases)[6]Fungicidal[6][10]
A. flavus0.5 - 1.0[10]4.0[10]≤4 (in most cases)Fungicidal[10]
A. terreus0.25 - 1.0>8.0[10]>4Fungistatic[10]
A. niger0.5 - 1.0Not widely reported-Generally considered susceptible

Note: MIC and MFC values can vary depending on the specific isolate and testing methodology.

Experimental Protocols

Standardized methods are essential for the accurate determination of MIC and MFC values. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal susceptibility testing.

4.1 Broth Microdilution for MIC and MFC Determination (CLSI M27/M38)

This method is used to determine the MIC and subsequently the MFC of an antifungal agent. The protocol for yeasts (CLSI M27) and molds (CLSI M38) are similar in principle.[11][12]

Experimental Workflow:

  • Antifungal Preparation: A stock solution of voriconazole is prepared and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[11][12]

  • MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • MFC Determination: An aliquot (e.g., 100 µL) from each well showing no visible growth is subcultured onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar). The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

MIC_MFC_Workflow MIC and MFC Determination Workflow start Start prep_drug Prepare Serial Dilutions of Voriconazole start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate_mic Incubate Plate (24-72h at 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate_mic->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture incubate_mfc Incubate Agar Plates (24-48h at 35°C) subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc end End read_mfc->end Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow start Start setup Prepare Test Tubes with Voriconazole Concentrations start->setup inoculate Inoculate Tubes with Standardized Fungal Suspension setup->inoculate incubate Incubate with Agitation at 35°C inoculate->incubate sampling Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling plate Perform Serial Dilutions and Plate on Agar sampling->plate count Incubate Plates and Count CFU/mL plate->count plot Plot log10 CFU/mL vs. Time count->plot analyze Analyze Data: ≥3-log10 decrease = Fungicidal plot->analyze end End analyze->end

References

Early Research on the Mode of Action of Antifungal Agent 64 (Fluconazole): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the early research into the mode of action of the antifungal agent fluconazole (B54011), colloquially referred to here as "Antifungal Agent 64." It includes detailed experimental protocols, quantitative data presented in tabular format, and explanatory diagrams to elucidate key pathways and workflows.

Introduction

Fluconazole is a synthetically developed triazole antifungal agent that has been a cornerstone in the treatment of a wide range of fungal infections. Its efficacy is rooted in its highly specific inhibition of a crucial enzyme within the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[1][2] The disruption of ergosterol synthesis leads to a fungistatic effect, and in some instances, can result in fungal cell death.[1][3] This document delves into the foundational research that elucidated this mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[3] This enzyme is critical for the conversion of lanosterol to ergosterol. Fluconazole's inhibitory action disrupts this pathway, leading to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors within the fungal cell membrane. This alteration in sterol composition significantly compromises the structural and functional integrity of the fungal membrane.

Ergosterol Biosynthesis Pathway and Fluconazole's Point of Intervention

The following diagram illustrates the simplified ergosterol biosynthesis pathway and highlights the inhibitory action of fluconazole.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_consequences Downstream Consequences Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (Erg11p) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fluconazole Fluconazole Lanosterol 14-α-demethylase (Erg11p) Lanosterol 14-α-demethylase (Erg11p) Fluconazole->Lanosterol 14-α-demethylase (Erg11p) Inhibits Accumulation of\ntoxic sterols Accumulation of toxic sterols Depletion of\nErgosterol Depletion of Ergosterol Increased membrane\npermeability & fluidity Increased membrane permeability & fluidity Accumulation of\ntoxic sterols->Increased membrane\npermeability & fluidity Depletion of\nErgosterol->Increased membrane\npermeability & fluidity Fungal growth\ninhibition Fungal growth inhibition Increased membrane\npermeability & fluidity->Fungal growth\ninhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the inhibitory action of Fluconazole.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early studies on fluconazole's antifungal activity.

Table 1: In Vitro Activity of Fluconazole against Candida Species
Fungal SpeciesNumber of IsolatesFluconazole MIC90 (μg/mL)Reference
Candida albicans13,3380.5
Candida glabrata13,33832
Candida parapsilosis13,3382
Candida tropicalis13,3382
Candida krusei13,338≥64

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Fluconazole-Induced Ergosterol Depletion in Candida albicans
Fluconazole Concentration (μg/mL)Mean Ergosterol Reduction (%) in Susceptible IsolatesReference
172
484
1695
64100
Table 3: Interpretive Breakpoints for Fluconazole Susceptibility Testing
Susceptibility CategoryMIC (μg/mL)Corresponding Disk Diffusion Zone Diameter (mm)Reference
Susceptible (S)≤8≥19
Susceptible-Dose Dependent (SDD)16-3215-18
Resistant (R)≥64≤14

Experimental Protocols

Detailed methodologies for key experiments cited in early research are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

Objective: To determine the minimum concentration of fluconazole that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fluconazole stock solution

  • Fungal isolate

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer (for inoculum standardization)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.

  • Drug Dilution:

    • Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in a 96-well plate. Typically, a range of 0.125 to 64 µg/mL is tested.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the fluconazole dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading:

    • The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

MIC_Assay_Workflow Fungal Isolate Fungal Isolate Culture on Agar Culture on Agar Fungal Isolate->Culture on Agar Prepare Cell Suspension Prepare Cell Suspension Culture on Agar->Prepare Cell Suspension Standardize Inoculum (0.5 McFarland) Standardize Inoculum (0.5 McFarland) Prepare Cell Suspension->Standardize Inoculum (0.5 McFarland) Dilute in RPMI-1640 Dilute in RPMI-1640 Standardize Inoculum (0.5 McFarland)->Dilute in RPMI-1640 Inoculate Plate Inoculate Plate Dilute in RPMI-1640->Inoculate Plate Fluconazole Stock Fluconazole Stock Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Fluconazole Stock->Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate->Inoculate Plate Incubate (35°C, 24-48h) Incubate (35°C, 24-48h) Inoculate Plate->Incubate (35°C, 24-48h) Read MIC (Visual/Spectrophotometer) Read MIC (Visual/Spectrophotometer) Incubate (35°C, 24-48h)->Read MIC (Visual/Spectrophotometer)

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the interaction between two antifungal agents.

Objective: To determine if the combination of two antifungal agents results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • 96-well microtiter plates

  • Stock solutions of two antifungal agents (e.g., Fluconazole and Amphotericin B)

  • Fungal isolate

  • RPMI-1640 medium

  • Incubator (35°C)

Procedure:

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Drug A (e.g., Fluconazole) by adding 50 µL of the drug dilution to each well.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Drug B (e.g., Amphotericin B) by adding 50 µL of the drug dilution to each well. This creates a matrix of drug combinations.

  • Inoculation:

    • Prepare a standardized fungal inoculum as described in the MIC assay protocol.

    • Add 100 µL of the inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the FIC of Drug A and the FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Assay_Logic cluster_input Inputs cluster_calculation Calculation cluster_interpretation Interpretation MIC_A_alone MIC of Drug A alone FIC_A FIC_A = MIC_A_combo / MIC_A_alone MIC_A_alone->FIC_A MIC_B_alone MIC of Drug B alone FIC_B FIC_B = MIC_B_combo / MIC_B_alone MIC_B_alone->FIC_B MIC_A_combo MIC of Drug A in combination MIC_A_combo->FIC_A MIC_B_combo MIC of Drug B in combination MIC_B_combo->FIC_B FICI FICI = FIC_A + FIC_B FIC_A->FICI FIC_B->FICI Synergy Synergy FICI->Synergy ≤ 0.5 Indifference Indifference FICI->Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Figure 3: Logical relationship for the interpretation of Checkerboard Assay results.

Signaling Pathways and Cellular Responses to Fluconazole

The disruption of ergosterol synthesis by fluconazole triggers various stress response signaling pathways in fungal cells. Early research began to uncover these complex cellular responses.

Calcineurin and Hsp90 Signaling Pathways

The calcineurin pathway, a calcium-dependent signaling cascade, and the Hsp90 chaperone protein are crucial for fungal stress responses and tolerance to antifungal drugs. Inhibition of either of these pathways has been shown to sensitize fungi to fluconazole.

Stress_Response_Pathways cluster_calcineurin Calcineurin Pathway cluster_hsp90 Hsp90 Pathway Fluconazole Fluconazole Ergosterol Depletion Ergosterol Depletion Fluconazole->Ergosterol Depletion Membrane Stress Membrane Stress Ergosterol Depletion->Membrane Stress Ca2+ influx Ca2+ influx Membrane Stress->Ca2+ influx Misfolded Proteins Misfolded Proteins Membrane Stress->Misfolded Proteins Calcineurin activation Calcineurin activation Ca2+ influx->Calcineurin activation Stress Response Genes Stress Response Genes Calcineurin activation->Stress Response Genes Fungal Survival Fungal Survival Stress Response Genes->Fungal Survival Hsp90 activation Hsp90 activation Misfolded Proteins->Hsp90 activation Client Protein Stabilization Client Protein Stabilization Hsp90 activation->Client Protein Stabilization Client Protein Stabilization->Fungal Survival

Figure 4: Overview of stress response signaling pathways activated by fluconazole-induced membrane stress.

Conclusion

Early research on the mode of action of fluconazole definitively established its role as a potent and specific inhibitor of fungal ergosterol biosynthesis. By targeting lanosterol 14-α-demethylase, fluconazole disrupts the integrity of the fungal cell membrane, leading to the inhibition of fungal growth. The quantitative data and experimental protocols from these foundational studies have been instrumental in guiding the clinical use of fluconazole and have paved the way for the development of other azole antifungal agents. Understanding these fundamental mechanisms continues to be critical for addressing the ongoing challenges of antifungal resistance.

References

The Impact of Echinocandins on the Fungal Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinocandins represent a critical class of antifungal agents that specifically target the fungal cell wall, an essential structure absent in mammalian cells. This technical guide provides an in-depth analysis of the mechanism of action of echinocandins, focusing on their profound effects on the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. The inhibition of β-(1,3)-D-glucan synthase leads to a cascade of events, including the loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death. This document details the quantitative impact of echinocandins on various fungal pathogens, outlines the experimental protocols for assessing their activity, and illustrates the intricate signaling pathways, particularly the Cell Wall Integrity (CWI) pathway, that fungi employ to counteract this cell wall stress.

Introduction: The Fungal Cell Wall as a Prime Antifungal Target

The fungal cell wall is a dynamic and complex structure crucial for maintaining cell morphology, providing protection against environmental stresses, and facilitating interactions with the host. Composed primarily of polysaccharides such as β-glucans, chitin (B13524), and mannoproteins, the fungal cell wall's unique composition makes it an ideal target for selective antifungal therapies. Echinocandins exploit this uniqueness by specifically inhibiting the synthesis of β-(1,3)-D-glucan, a cornerstone of the cell wall's structural integrity.

Mechanism of Action of Echinocandins

Echinocandins, which include clinically significant drugs like caspofungin, micafungin, and anidulafungin, are lipopeptide molecules that act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase. This enzyme complex, encoded by the FKS genes, is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan. By binding to the Fks1p subunit of this enzyme, echinocandins effectively halt the production of this vital polymer. The resulting depletion of β-(1,3)-D-glucan weakens the cell wall, rendering the fungus susceptible to osmotic lysis and cell death. This mode of action is fungicidal against most Candida species and fungistatic against Aspergillus species.

Quantitative Analysis of Echinocandin Activity

The efficacy of echinocandins varies among different fungal species. The following tables summarize the in vitro susceptibility of key fungal pathogens to caspofungin, micafungin, and anidulafungin, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Aspergillus species, the Minimum Effective Concentration (MEC) is often used, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.

Table 1: In Vitro Susceptibility of Candida Species to Echinocandins (MIC in µg/mL)

Fungal SpeciesAntifungal AgentMIC₅₀MIC₉₀
Candida albicansCaspofungin0.030.12
Micafungin0.0150.015
Anidulafungin0.030.03
Candida glabrataCaspofungin0.030.25
Micafungin0.0150.015
Anidulafungin0.060.12
Candida parapsilosisCaspofungin0.250.5
Micafungin12
Anidulafungin22
Candida tropicalisCaspofungin0.030.12
Micafungin0.0150.03
Anidulafungin0.030.03
Candida kruseiCaspofungin0.060.125
Micafungin0.060.06
Anidulafungin0.030.06

Table 2: In Vitro Susceptibility of Aspergillus Species to Echinocandins (MEC in µg/mL)

Fungal SpeciesAntifungal AgentMEC₅₀MEC₉₀
Aspergillus fumigatusCaspofungin0.030.06
Micafungin0.0080.015
Anidulafungin0.0080.015
Aspergillus flavusCaspofungin0.030.125
Micafungin0.0080.015
Anidulafungin0.0080.015
Aspergillus nigerCaspofungin0.030.125
Micafungin0.0080.015
Anidulafungin0.0080.015
Aspergillus terreusCaspofungin0.030.5
Micafungin0.0080.03
Anidulafungin0.0080.06

Table 3: Impact of Echinocandins on Fungal Cell Wall Composition

Fungal SpeciesTreatmentChange in β-(1,3)-GlucanChange in Chitin
Candida albicansCaspofungin (above MIC)-81%+898%[1]
Candida albicansCaspofungin (sub-MIC)Not specified+160% (1.6-fold increase)
Candida glabrataCaspofungin (sub-MIC)+120% (1.2-fold increase)+240% (2.4-fold increase)
Candida kruseiCaspofungin (sub-MIC)+130% (1.3-fold increase)+310% (3.1-fold increase)
Aspergillus fumigatusCaspofungin (above MIC)-94% (reduction in B3 peak intensity)Not specified

Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway

Faced with the threat of cell wall disruption by echinocandins, fungi activate a compensatory stress response mechanism known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to repair the damaged cell wall and maintain cellular homeostasis. A key outcome of CWI pathway activation is the increased synthesis of chitin, another crucial cell wall polymer, which is cross-linked into the cell wall to provide structural support in the absence of sufficient β-glucan.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This signal is transduced through a series of protein kinases, culminating in the activation of a Mitogen-Activated Protein Kinase (MAPK). The activated MAPK then phosphorylates downstream transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell wall synthesis and remodeling, including chitin synthases.

CWI_Pathway cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Echinocandin Echinocandin Cell_Wall_Stress Cell Wall Stress GS β-(1,3)-D-glucan Synthase (Fks1p) Echinocandin->GS Inhibits b_glucan β-(1,3)-D-glucan Sensor Wsc1/Mid2 (Stress Sensors) Cell_Wall_Stress->Sensor Rho1_GDP Rho1-GDP (Inactive) Sensor->Rho1_GDP Activates GEF (e.g., Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2) Pkc1->MAPK_Cascade Phosphorylates Slt2 Slt2/Mpk1 (MAPK) MAPK_Cascade->Slt2 Phosphorylates Slt2_P P-Slt2/Mpk1 (Active) Slt2->Slt2_P Rlm1 Rlm1 Slt2_P->Rlm1 Phosphorylates SBF SBF (Swi4/Swi6) Slt2_P->SBF Phosphorylates Rlm1_P P-Rlm1 Rlm1->Rlm1_P CW_Genes Cell Wall Gene Expression (e.g., CHS, FKS) Rlm1_P->CW_Genes Induces SBF_P P-SBF SBF->SBF_P SBF_P->CW_Genes Induces

Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation by Echinocandins.

Experimental Protocols

Broth Microdilution Assay for Echinocandin Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document and is used to determine the Minimum Inhibitory Concentration (MIC) of echinocandins against yeast.

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Echinocandin stock solution (e.g., caspofungin in DMSO)

  • Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Suspend several fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the echinocandin in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations (e.g., a typical range for caspofungin is 16 to 0.03 µg/mL).

  • Plate Inoculation:

    • Add 100 µL of each two-fold drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive growth control.

Caption: Workflow for Broth Microdilution Susceptibility Assay.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro activity of β-(1,3)-D-glucan synthase and its inhibition by echinocandins. It typically uses a radioactive substrate to quantify the amount of glucan polymer produced.

Materials:

  • Fungal membrane fraction containing β-(1,3)-D-glucan synthase

  • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, with co-factors like KF and EDTA)

  • UDP-D-[U-¹⁴C]glucose (radioactive substrate)

  • Guanosine 5'-[γ-thio]triphosphate (GTPγS)

  • Bovine Serum Albumin (BSA)

  • Echinocandin inhibitor solution

  • 10% Trichloroacetic acid (TCA)

  • Glass microfiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay buffer

      • BSA

      • GTPγS

      • Varying concentrations of the echinocandin inhibitor.

  • Enzyme Addition and Incubation:

    • Pre-incubate the reaction mixture at 30°C for 5-10 minutes.

    • Initiate the reaction by adding the fungal membrane fraction and UDP-D-[U-¹⁴C]glucose.

    • Incubate the reaction at 30°C for 60 minutes.

  • Reaction Quenching and Product Collection:

    • Stop the reaction by adding cold 10% TCA.

    • Filter the mixture through a glass microfiber filter to collect the insoluble ¹⁴C-labeled glucan polymer.

    • Wash the filter with 10% TCA followed by 95% ethanol (B145695) to remove unincorporated radioactive substrate.

  • Quantification:

    • Place the dried filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each echinocandin concentration relative to a no-drug control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for β-(1,3)-D-Glucan Synthase Inhibition Assay.

Conclusion

The echinocandins are a powerful class of antifungal agents with a highly specific mechanism of action that targets the fungal cell wall. Their ability to inhibit β-(1,3)-D-glucan synthesis leads to significant structural damage and cell death in a wide range of pathogenic fungi. Understanding the quantitative effects of these drugs, the intricacies of the fungal cell wall stress response, and the standardized protocols for their evaluation is paramount for the effective use of current therapies and the development of novel antifungal strategies. The compensatory upregulation of chitin synthesis via the CWI pathway highlights the adaptability of fungi and underscores the potential for combination therapies that target multiple cell wall components. This guide provides a foundational resource for researchers and drug development professionals dedicated to combating invasive fungal infections.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 64, also identified as Compound 5c, has demonstrated fungicidal activity against Fusarium oxysporum f.sp. cucumerinum.[1] To rigorously evaluate its efficacy and establish a baseline for further development, a standardized method for determining its Minimum Inhibitory Concentration (MIC) is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against filamentous fungi, specifically Fusarium species, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.

Data Presentation

The following table summarizes hypothetical MIC values for this compound and common antifungal drugs against various Fusarium species. This data is for illustrative purposes and serves as a template for presenting experimental findings.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Voriconazole MIC (µg/mL)Posaconazole MIC (µg/mL)
F. oxysporum11 - >164 - >644 - >64
F. solani22 - >168 - >648 - >64
F. verticillioides0.52 - 162 - 322 - 32
F. proliferatum12 - 164 - >644 - >64

Experimental Protocol: Broth Microdilution MIC Testing for this compound

This protocol is adapted from the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Materials

  • This compound (powder form)

  • Fusarium species isolates (e.g., F. oxysporum, F. solani)

  • Quality control (QC) strains (e.g., Paecilomyces variotii ATCC MYA-3630)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high-purity

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile, disposable 96-well microdilution plates (flat-bottom)

  • Sterile, low-adhesion polypropylene (B1209903) tubes

  • Spectrophotometer

  • Vortex mixer

  • Calibrated multichannel pipettes

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Potato Dextrose Agar (B569324) (PDA) plates

2. Preparation of Antifungal Agent Stock Solution

Note: The solubility of this compound has not been empirically determined. Based on similarly structured novel antifungal compounds, DMSO is the recommended solvent for creating a high-concentration stock solution. It is critical to perform solubility studies to confirm the appropriate solvent and maximum solubility.

  • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of 1280 µg/mL.

  • Dissolve the powder in an appropriate volume of 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be used if necessary.

  • Store the stock solution in sterile, low-adhesion polypropylene tubes at -70°C.

3. Inoculum Preparation

  • Subculture the Fusarium isolates onto PDA plates and incubate at 35°C for 2-5 days to achieve adequate sporulation.

  • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard spectrophotometrically at 530 nm (resulting in a transmittance of 68% to 70%). This will yield a stock suspension of approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the stock suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

4. Microdilution Plate Preparation

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to yield final concentrations ranging from 0.03 to 16 µg/mL in the 96-well plates.

  • Add 100 µL of each antifungal dilution to the appropriate wells of the microdilution plate.

  • Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.

5. Inoculation and Incubation

  • Add 100 µL of the final inoculum suspension to each well, except for the sterility control well.

  • Seal the plates and incubate at 35°C for 48 to 72 hours.

6. MIC Determination

  • Following incubation, visually inspect the plates for fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth (optically clear well) compared to the growth control well.

Visualizations

MIC_Testing_Workflow Workflow for MIC Testing of this compound cluster_prep Preparation cluster_assay Assay cluster_results Results stock_prep Stock Solution Preparation 1. Weigh this compound 2. Dissolve in DMSO (e.g., 1280 µg/mL) 3. Store at -70°C plate_prep Plate Preparation 1. Serial dilute stock in RPMI (0.03-16 µg/mL) 2. Add 100 µL to 96-well plate 3. Include growth & sterility controls stock_prep->plate_prep inoculum_prep Inoculum Preparation 1. Culture Fusarium on PDA 2. Harvest conidia 3. Adjust to 0.5 McFarland 4. Dilute 1:50 in RPMI inoculation Inoculation & Incubation 1. Add 100 µL of inoculum to wells 2. Incubate at 35°C for 48-72h inoculum_prep->inoculation plate_prep->inoculation mic_determination MIC Determination 1. Visually inspect for growth 2. MIC = Lowest concentration with 100% growth inhibition inoculation->mic_determination Signaling_Pathway_Hypothesis Hypothetical Mechanism of Action agent This compound target Fungal-Specific Target (e.g., Ergosterol Biosynthesis Enzyme) agent->target Inhibition pathway Ergosterol Biosynthesis Pathway target->pathway membrane Fungal Cell Membrane Integrity pathway->membrane Disruption death Fungal Cell Death membrane->death

References

Application Notes and Protocols for the Preparation of Antifungal Agent 64 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 64, also identified as Compound 5c, is a fungicide with demonstrated activity against Fusarium oxysporum f.sp. cucumerinum.[1] Proper preparation of stock solutions is critical for accurate and reproducible results in research and drug development applications. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of this compound. Given the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on general best practices for similar antifungal agents. Researchers are advised to perform small-scale solubility and stability tests to confirm optimal conditions.

Physicochemical Data and Solubility

While specific solubility data for this compound is not widely published, it is known to be a compound with a molecular formula of C₂₈H₂₇N₃O₂S₂ and a molecular weight of 501.66 g/mol . For many water-insoluble antifungal compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing concentrated stock solutions.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₂₇N₃O₂S₂
Molecular Weight 501.66 g/mol

Table 2: General Solubility of Antifungal Agents in Common Solvents

SolventGeneral Solubility Profile for Water-Insoluble AntifungalsRecommended Use
Dimethyl sulfoxide (DMSO) High solubility for many nonpolar compounds.[4]Primary solvent for preparing high-concentration stock solutions.
Ethanol Moderate to good solubility for some organic compounds.Can be used as an alternative solvent, but solubility should be tested.
Water Low to negligible solubility.Not recommended for initial stock solution preparation. Used for making final dilutions from a DMSO stock.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated precision pipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Equilibration: Allow the vial containing this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 5.02 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM solution in 1 mL (0.001 L):

      • Moles = Molarity × Volume = 0.010 mol/L × 0.001 L = 0.00001 mol

      • Mass = Moles × Molecular Weight = 0.00001 mol × 501.66 g/mol = 0.0050166 g = 5.02 mg

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the weighed compound.

  • Mixing: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles and exposure to light.

Table 3: Recommended Storage Conditions for Antifungal Stock Solutions

Solution TypeStorage TemperatureDurationNotes
DMSO Stock Solution -20°C or -80°CLong-term (months to years)Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles.
Working Dilutions (in aqueous media) 2-8°CShort-term (prepare fresh daily)The stability of the compound in aqueous solutions is generally lower.

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh 5.02 mg of This compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex sterilize Optional: Sterilize with 0.22 µm filter vortex->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store use Use in experiments store->use

Caption: Workflow for the preparation and storage of this compound stock solution.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Avoid generating dust from the powder.

  • Disposal: Dispose of all waste materials, including empty vials and contaminated consumables, in accordance with institutional and local environmental regulations.

Signaling Pathway and Experimental Workflow Logic

The preparation of a stock solution is a fundamental prerequisite for various downstream experiments designed to elucidate the mechanism of action, efficacy, and potential therapeutic applications of an antifungal agent.

G cluster_prep Solution Preparation cluster_exp Experimental Application stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Dilutions in Assay Medium stock->working mic Minimum Inhibitory Concentration (MIC) Assays working->mic moa Mechanism of Action (MoA) Studies working->moa tox Cytotoxicity Assays working->tox

Caption: Logical flow from stock solution preparation to downstream experimental applications.

References

Application Notes and Protocols for the Evaluation of Antifungal Agent 64 in Fungal Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which confers protection from drugs and host immune responses.[1][2][3] The development of novel antifungal agents with potent activity against these resilient structures is a critical area of research.

This document provides a comprehensive guide for the evaluation of a novel investigational compound, herein referred to as Antifungal Agent 64 , against fungal biofilms. The protocols and methodologies described are based on established in vitro models for fungal biofilm research and are designed to provide a robust framework for assessing the efficacy of new antifungal candidates.

Postulated Mechanism of Action of this compound

While the precise mechanism of this compound is under investigation, initial studies suggest it may interfere with the integrity of the fungal cell membrane by inhibiting the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[4][5][6] This mode of action is shared by several classes of established antifungal drugs, including azoles and polyenes.[5][6][7]

Antifungal_Agent_64_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effect Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-α-demethyl lanosterol 14-α-demethyl lanosterol Lanosterol->14-α-demethyl lanosterol 14-α-demethylase (Target of Azoles) Ergosterol Ergosterol 14-α-demethyl lanosterol->Ergosterol Multiple steps This compound This compound 14-α-demethylase\n(Target of Azoles) 14-α-demethylase (Target of Azoles) This compound->14-α-demethylase\n(Target of Azoles) Inhibition Ergosterol depletion Ergosterol depletion Membrane stress Membrane stress Ergosterol depletion->Membrane stress Toxic sterol accumulation Toxic sterol accumulation Toxic sterol accumulation->Membrane stress Cell death Cell death Membrane stress->Cell death

Caption: Postulated mechanism of this compound targeting ergosterol biosynthesis.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound against biofilms of common fungal pathogens, Candida albicans and Aspergillus fumigatus. This data is presented to illustrate the expected outcomes from the protocols described below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Fungal Cells.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansSC531420.50.25
ATCC 90028410.5
Aspergillus fumigatusAf2938>641
ATCC 20430516>642

MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBICs and MBECs) of this compound.

Fungal SpeciesStrainMBIC₅₀ (µg/mL)MBEC₅₀ (µg/mL)
Candida albicansSC53141664
ATCC 9002832128
Aspergillus fumigatusAf29364256
ATCC 204305128>512

MBIC₅₀: The lowest concentration of the agent that inhibits biofilm formation by 50%. MBEC₅₀: The lowest concentration of the agent that eradicates 50% of pre-formed biofilms.

Experimental Protocols

Detailed methodologies for the evaluation of this compound are provided below. These protocols are adapted from standard methods for in vitro fungal biofilm analysis.[8][9][10]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the susceptibility of planktonic (free-floating) fungal cells to this compound.

Materials:

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a fungal inoculum of 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Serially dilute this compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

  • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the positive control, typically assessed by visual inspection or by reading the optical density at 530 nm.[8]

Fungal Biofilm Formation and Susceptibility Testing

This set of protocols assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

A. Biofilm Formation:

  • Prepare a standardized fungal cell suspension (1 x 10⁶ cells/mL for Candida or 1 x 10⁷ conidia/mL for Aspergillus) in RPMI-1640 medium.

  • Dispense 200 µL of the cell suspension into the wells of a sterile 96-well flat-bottom microtiter plate.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

B. Crystal Violet (CV) Assay for Biofilm Biomass Quantification:

  • Following biofilm formation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air dry the plate for 45 minutes.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells four times with sterile distilled water.

  • Destain the wells by adding 200 µL of 95% ethanol (B145695) and incubate for 15 minutes.

  • Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm.

C. XTT Reduction Assay for Biofilm Metabolic Activity:

  • After biofilm formation and treatment with this compound, wash the wells with PBS.

  • Prepare an XTT/menadione (B1676200) solution (0.5 mg/mL XTT and 1 µM menadione in PBS).

  • Add 100 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm.[11] A reduction in color development indicates reduced metabolic activity and cell viability.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the effects of this compound.

Materials:

  • Fungal biofilms grown on suitable surfaces (e.g., glass-bottom dishes)

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)

  • Confocal microscope

Protocol:

  • Grow biofilms as described in section 3.2.A on a CLSM-compatible surface.

  • Treat the biofilms with this compound at desired concentrations.

  • Gently wash the biofilms with PBS.

  • Stain the biofilms with appropriate fluorescent dyes according to the manufacturer's instructions.

  • Visualize the biofilms using a confocal microscope, capturing z-stack images to reconstruct the 3D architecture.

  • Analyze images for changes in biofilm thickness, cell viability, and extracellular matrix distribution.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the anti-biofilm activity of a novel compound like this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_biofilm_assays Biofilm Assays cluster_quantification Quantification cluster_visualization Visualization A Planktonic MIC Determination B Biofilm Formation A->B C MBIC Assay (Inhibition of Formation) B->C D MBEC Assay (Eradication of Pre-formed Biofilm) B->D E Crystal Violet Assay (Biomass) C->E F XTT Reduction Assay (Metabolic Activity) C->F D->E D->F G Confocal Laser Scanning Microscopy (CLSM) D->G

Caption: Workflow for testing antifungal agents against fungal biofilms.

Conclusion

The methodologies outlined in this document provide a standardized approach to assess the in vitro efficacy of novel antifungal compounds such as this compound against fungal biofilms. A multi-faceted approach, combining quantification of biofilm biomass and metabolic activity with direct visualization, is crucial for a comprehensive understanding of a compound's anti-biofilm potential. The data generated from these assays are essential for the preclinical development of new therapeutic strategies to combat the growing threat of drug-resistant fungal infections.

References

Application Notes and Protocols: Utilizing Ciclopirox in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclopirox, a hydroxypyridone antifungal agent, presents a unique mechanism of action that distinguishes it from other major antifungal classes. Unlike azoles and polyenes that target the fungal cell membrane's ergosterol, Ciclopirox acts primarily through the chelation of polyvalent metal cations, such as Fe³⁺. This action inhibits essential metal-dependent enzymes, including those involved in peroxide degradation, thereby disrupting cellular processes like mitochondrial electron transport and energy production.[1][2][3] This distinct mechanism suggests its potential for effective combination therapy, aiming to enhance efficacy, overcome resistance, and broaden the spectrum of activity.

These application notes provide a comprehensive overview of the use of Ciclopirox in combination with other antifungal agents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: In Vitro Interactions of Ciclopirox with Other Antifungals

The following tables summarize the in vitro interactions between Ciclopirox and other antifungal agents against various fungal species. The interactions are primarily determined using the checkerboard microdilution method and are quantified by the Fractional Inhibitory Concentration Index (FICI).

FICI Interpretation:

  • Synergism: FICI ≤ 0.5

  • Additivism/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Combination of Ciclopirox and Terbinafine against Dermatophytes

Fungal SpeciesCiclopirox MIC (µg/mL) AloneTerbinafine MIC (µg/mL) AloneCiclopirox MIC (µg/mL) in CombinationTerbinafine MIC (µg/mL) in CombinationFICIInteractionReference
Trichophyton rubrum0.040.040.01 - 0.020.01 - 0.02≤ 1.0Additive[4][5]
Non-dermatophyte molds1.041.04Not specifiedNot specifiedAdditive/SynergisticSynergistic/Additive

Table 2: Combination of Ciclopirox and Itraconazole (B105839) against Various Fungi

Fungal SpeciesCiclopirox MIC (µg/mL) AloneItraconazole MIC (µg/mL) AloneCiclopirox MIC (µg/mL) in CombinationItraconazole MIC (µg/mL) in CombinationFICIInteractionReference
Aspergillus versicolor4.00 - 8.001.00 - 1.80Not specifiedNot specified≤ 0.5 (in 15.38% of combinations)Synergism (in some cases)
Non-dermatophyte molds1.0417.87Not specifiedNot specifiedIndifferent/Additive/SynergisticIndifference/Additive/Synergistic

Experimental Protocols

Checkerboard Microdilution Assay for Antifungal Synergy

This protocol is a standard method to determine the in vitro interaction between two antifungal agents.

a. Materials:

  • 96-well microtiter plates

  • Ciclopirox and other antifungal agent(s) of interest (e.g., Terbinafine, Itraconazole)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

b. Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of each drug in RPMI-1640 medium.

  • Plate Setup:

    • Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.

    • Add 50 µL of the Ciclopirox dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the second antifungal agent's dilutions vertically down the plate (e.g., rows A-G). This creates a matrix of drug combinations.

    • Include wells with each drug alone (column 11 for the second agent, row H for Ciclopirox) and a drug-free well for growth control.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Study for Fungicidal Activity

This method assesses the rate at which an antifungal combination kills a fungal population over time.

a. Materials:

  • Culture tubes or flasks

  • Ciclopirox and other antifungal agent(s)

  • Fungal isolate

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaker

b. Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described in the checkerboard assay protocol.

  • Test Setup: Prepare tubes with SDB containing:

    • No drug (growth control)

    • Ciclopirox alone (at a relevant concentration, e.g., MIC)

    • The second antifungal agent alone (at a relevant concentration)

    • The combination of Ciclopirox and the second agent

  • Inoculation: Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Incubation: Incubate the tubes at 35°C in a shaker.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Antifungal Combination Testing cluster_Preparation Preparation cluster_Checkerboard Checkerboard Assay cluster_TimeKill Time-Kill Study cluster_Analysis Data Analysis A Prepare Antifungal Stock Solutions C Create Serial Dilutions in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate B->D G Inoculate Test Tubes with Drug Combinations B->G C->D E Incubate Plate D->E F Determine MICs & Calculate FICI E->F K Interpret FICI for Synergy/Additivity/Antagonism F->K H Incubate with Shaking G->H I Sample at Time Intervals H->I J Plate Dilutions & Count CFUs I->J L Plot Time-Kill Curves & Determine Fungicidal Effect J->L

Caption: Workflow for in vitro antifungal combination testing.

Signaling_Pathways Proposed Signaling Pathways in Antifungal Synergy with Ciclopirox cluster_Ciclopirox Ciclopirox cluster_OtherAntifungals Other Antifungals (e.g., Azoles, Terbinafine) cluster_FungalCell Fungal Cell CPX Ciclopirox Fe_Chelation Chelation of Fe³⁺ CPX->Fe_Chelation Enzyme_Inhibition Inhibition of Metal-Dependent Enzymes Fe_Chelation->Enzyme_Inhibition Mito_Dysfunction Mitochondrial Dysfunction Enzyme_Inhibition->Mito_Dysfunction Cell_Death Fungal Cell Death Enzyme_Inhibition->Cell_Death Synergistic Effect ROS Increased ROS ROS->Cell_Death Synergistic Effect Mito_Dysfunction->ROS Mito_Dysfunction->Cell_Death Synergistic Effect Other_AF Other Antifungals Ergosterol_Inhibition Ergosterol Synthesis Inhibition Other_AF->Ergosterol_Inhibition Membrane_Stress Cell Membrane Stress Ergosterol_Inhibition->Membrane_Stress Membrane_Stress->Cell_Death Synergistic Effect

Caption: Proposed synergistic mechanisms of Ciclopirox with other antifungals.

References

Application Notes and Protocols for Antifungal Agent 64 (Caspofungin) in In Vivo Animal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antifungal Agent 64 (Caspofungin), a member of the echinocandin class, in various in vivo animal infection models. This document includes its mechanism of action, detailed experimental protocols, and relevant pharmacokinetic data to guide researchers in their study design.

Mechanism of Action

Caspofungin is a potent antifungal agent that targets the fungal cell wall. Its primary mechanism involves the non-competitive inhibition of the β-1,3-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-1,3-D-glucan, a key polysaccharide component of the cell wall in many pathogenic fungi, including Candida and Aspergillus species.[1][2] The disruption of cell wall synthesis leads to osmotic instability and ultimately cell death.[3] This mechanism is highly selective as mammalian cells lack a cell wall.[2]

Exposure to Caspofungin can trigger cellular stress responses in fungi, notably the Cell Wall Integrity (CWI) signaling pathway.[4] This pathway is activated in response to cell wall damage and attempts to compensate by remodeling the cell wall.

cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_cytoplasm Cytoplasm Caspofungin Caspofungin Glucan_Synthase β-1,3-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan β-1,3-D-glucan Synthesis Glucan_Synthase->Glucan Catalyzes Cell_Wall Cell Wall Disruption Glucan_Synthase->Cell_Wall Leads to CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Cell_Wall->CWI_Pathway Triggers Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall->Cell_Lysis Results in cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_assessment Assessment Phase Immunosuppression Induce Neutropenia (Cyclophosphamide) Infection Pulmonary Infection (Inhalation Chamber) Immunosuppression->Infection Day -4 to -1 Inoculum_Prep Prepare A. fumigatus Conidia Suspension Inoculum_Prep->Infection Day 0 Treatment Initiate Antifungal Treatment (Caspofungin / Control) Infection->Treatment 24h Post-Infection Monitoring Daily Survival Monitoring Treatment->Monitoring Daily Endpoint Endpoint Analysis: Fungal Burden (CFU, qPCR) Biomarkers (Galactomannan) Monitoring->Endpoint End of Study

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel and effective antifungal agents. Antifungal agent 64 is a promising new chemical entity with demonstrated fungicidal activity against a range of pathogenic fungi.[1] These application notes provide detailed protocols for essential cell-based assays to determine the in vitro efficacy of this compound, enabling researchers to assess its spectrum of activity and potency. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[2]

The primary assays covered in this document are:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

  • Disk Diffusion Assay: For a qualitative assessment of antifungal activity.

  • Time-Kill Assay: To evaluate the fungicidal or fungistatic activity over time.

Key Signaling Pathway: Ergosterol (B1671047) Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3][4] Inhibition of this pathway disrupts fungal cell membrane integrity, leading to cell death. This compound is hypothesized to interfere with this pathway.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Agent Intervention AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Agent64 This compound Agent64->Lanosterol Inhibition Azoles Azoles Azoles->Lanosterol Inhibition

Figure 1: Simplified Ergosterol Biosynthesis Pathway and Antifungal Targets.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.

Experimental Workflow

Figure 2: Workflow for the Broth Microdilution Assay.
Protocol

Materials:

  • This compound (stock solution of known concentration)

  • Test fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Fusarium oxysporum)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation:

    • For yeasts (C. albicans, C. neoformans), grow the culture overnight in Sabouraud Dextrose Broth. Adjust the suspension to a 0.5 McFarland standard, then dilute to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For molds (A. fumigatus, F. oxysporum), harvest conidia from a 5-7 day old culture on Potato Dextrose Agar (B569324). Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and dilutes the drug to the final test concentrations.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida and Aspergillus species, and up to 72 hours for Cryptococcus neoformans.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

Expected Results for this compound
Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans0.125 - 20.51
Aspergillus fumigatus0.25 - 412
Cryptococcus neoformans0.06 - 10.1250.5
Fusarium oxysporum0.5 - 824

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a fungus to an antifungal agent. It is based on the diffusion of the agent from a paper disk into an agar medium inoculated with the test fungus. The presence of a zone of growth inhibition around the disk indicates antifungal activity.

Experimental Workflow

Figure 3: Workflow for the Disk Diffusion Assay.
Protocol

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Test fungi

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place a paper disk impregnated with a known concentration of this compound onto the center of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Data Collection:

    • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

Expected Results for this compound
Fungal SpeciesDisk Content (µg)Zone of Inhibition Diameter (mm)
Candida albicans1018 - 25
Aspergillus fumigatus1015 - 22
Cryptococcus neoformans1020 - 28
Fusarium oxysporum1012 - 19

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungicidal (kills the fungus) or fungistatic (inhibits its growth). This is achieved by measuring the number of viable fungal cells over time in the presence of the antifungal agent.

Experimental Workflow

Figure 4: Workflow for the Time-Kill Assay.
Protocol

Materials:

  • This compound

  • Test fungi

  • RPMI-1640 medium

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Sabouraud Dextrose Agar)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum as described previously, with a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with RPMI-1640 medium containing this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC for the test organism.

    • Include a growth control tube without any antifungal agent.

    • Inoculate each tube with the standardized fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Expected Results for this compound
Fungal SpeciesConcentrationTime to ≥3-log₁₀ Reduction (hours)
Candida albicans4x MIC12
Aspergillus fumigatus4x MIC24
Cryptococcus neoformans4x MIC8
Fusarium oxysporum8x MIC>24 (Fungistatic at lower concentrations)

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this compound. By systematically determining the MIC, observing zones of inhibition, and characterizing the time-kill kinetics, researchers can gain a comprehensive understanding of the antifungal properties of this novel agent. The provided hypothetical data serves as a guide for expected outcomes and data presentation. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data crucial for the continued development of this compound as a potential therapeutic.

References

Application Notes and Protocols for Antifungal Agent 64 in Fungal Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Antifungal Agent 64 as a tool to investigate the mechanisms of fungal resistance. The following sections detail the antifungal activity of this agent and provide standardized protocols for its use in key experimental assays.

Introduction

Antifungal resistance is a significant and growing threat to public health, necessitating the development of novel therapeutic agents and a deeper understanding of the molecular mechanisms by which fungi evade the effects of these drugs. This compound is a novel investigational compound with broad-spectrum activity against pathogenic fungi. Its unique mode of action makes it a valuable tool for studying the emergence and development of fungal resistance. These notes provide researchers with the necessary information and protocols to effectively use this compound in their studies.

Data Presentation

The in vitro activity of this compound has been evaluated against a panel of common fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data, as well as its synergistic effects with known antifungal drugs.

Table 1: In Vitro Antifungal Activity of Agent 64

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans81632
Candida glabrata1632>64
Candida auris3264>64
Aspergillus fumigatus4816
Cryptococcus neoformans248

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Synergistic Activity of Agent 64 with Conventional Antifungals against Candida albicans

CombinationFIC IndexInterpretation
Agent 64 + Fluconazole0.375Synergy
Agent 64 + Amphotericin B0.75Additive
Agent 64 + Caspofungin1.5Indifference

The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 indicates antagonism.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results when studying this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Fungal isolates

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • For yeasts, subculture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum of 1-5 x 10³ CFU/mL.

    • For molds, grow the isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. Results can be read visually or with a spectrophotometer at 530 nm.

Protocol 2: Checkerboard Synergy Assay

This protocol determines the interaction between this compound and another antifungal drug.

Materials:

  • Stock solutions of this compound and a second antifungal agent.

  • Materials listed in Protocol 1.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC index: FIC Index = FIC of Agent 64 + FIC of the second drug.

    • Interpret the results as described in the note for Table 2.

Visualizations

The following diagrams illustrate key concepts relevant to the study of fungal resistance mechanisms.

Fungal_Resistance_Signaling_Pathways cluster_stress Antifungal Stress cluster_pathways Cellular Response Pathways cluster_mechanisms Resistance Mechanisms This compound This compound HOG_pathway HOG Pathway (Osmotic Stress) This compound->HOG_pathway CWI_pathway Cell Wall Integrity (CWI) Pathway This compound->CWI_pathway Calcineurin_pathway Calcineurin Pathway This compound->Calcineurin_pathway Stress_adaptation Stress Adaptation HOG_pathway->Stress_adaptation Biofilm_formation Biofilm Formation CWI_pathway->Biofilm_formation CWI_pathway->Stress_adaptation Efflux_pumps Upregulation of Efflux Pumps (CDR1, MDR1) Calcineurin_pathway->Efflux_pumps Target_modification Target Enzyme Modification/Overexpression (ERG11) Calcineurin_pathway->Target_modification Calcineurin_pathway->Stress_adaptation

Caption: Key signaling pathways activated by antifungal stress leading to resistance.

Experimental_Workflow cluster_screening Initial Screening cluster_resistance Resistance Development cluster_analysis Mechanism Analysis A Antifungal Susceptibility Testing (MIC Determination) C In Vitro Evolution of Resistant Mutants A->C B Checkerboard Synergy Assay B->C D Whole Genome Sequencing of Resistant Strains C->D E Gene Expression Analysis (qRT-PCR) of Efflux Pumps and Target Genes C->E F Functional Analysis of Identified Mutations D->F

Caption: Workflow for studying resistance mechanisms to a novel antifungal agent.

Conclusion

This compound represents a promising candidate for further development and a valuable probe for dissecting the complex networks of fungal drug resistance. The data and protocols provided herein are intended to facilitate research into its mechanism of action and the ways in which fungi may overcome its inhibitory effects. A thorough understanding of these processes is crucial for the development of durable and effective antifungal therapies.

Application Notes & Protocols: In Vitro and In Vivo Evaluation of Antifungal Agent 64 Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents.[1][2] This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational antifungal, designated "Antifungal Agent 64," against a panel of clinically relevant fungal isolates. The described methodologies adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data robustness and reproducibility.[1][3][4] These protocols will guide researchers in determining the in vitro potency, spectrum of activity, and potential mechanism of action of this compound, as well as its in vivo efficacy in a murine model of systemic infection.

I. In Vitro Susceptibility Testing

The initial evaluation of this compound involves determining its activity against a broad panel of fungal pathogens. The primary methods for this are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion for a qualitative assessment of susceptibility.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for assessing the potency of this compound. The broth microdilution method is the gold standard for MIC determination.

Experimental Protocol: Broth Microdilution MIC Assay

  • Isolate Preparation:

    • Subculture clinical fungal isolates onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C for 24-48 hours (yeasts) or up to 96 hours (molds) to ensure purity and viability.

    • Prepare a standardized inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the inoculum in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and complete inhibition for amphotericin B) compared to the drug-free growth control. The endpoint can be read visually or with a spectrophotometer.

Data Presentation: MIC Summary for this compound

Fungal SpeciesIsolate IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansCA-010.1250.50.25
CA-020.2510.5
Candida glabrataCG-011160.5
CG-022321
Aspergillus fumigatusAF-010.521
AF-02141
Cryptococcus neoformansCN-010.0640.125
CN-020.12580.25
B. Disk Diffusion Assay

The disk diffusion method provides a simpler, qualitative assessment of antifungal susceptibility and is particularly useful for screening large numbers of isolates.

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound to the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk. The size of the zone correlates with the susceptibility of the isolate to the agent.

II. Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism in RPMI 1640 medium at a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Exposure: Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Data Presentation: Time-Kill Kinetics of this compound against C. albicans

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
05.05.05.05.0
45.54.84.23.5
86.24.53.12.1
127.04.2<2.0<2.0
247.84.0<2.0<2.0
488.13.8<2.0<2.0

III. Elucidation of Mechanism of Action (MOA)

Understanding the MOA of a novel antifungal is critical for its development. The following are initial assays to probe the potential target of this compound.

A. Ergosterol (B1671047) Binding Assay

Many antifungal agents, such as polyenes, target ergosterol in the fungal cell membrane. This assay determines if this compound interacts with ergosterol.

Experimental Protocol: Ergosterol Binding Assay

  • Perform a standard broth microdilution MIC assay as described above.

  • In a parallel set of microtiter plates, add exogenous ergosterol to the RPMI 1640 medium at a final concentration of 50-400 µg/mL.

  • Determine the MIC of this compound in the presence and absence of ergosterol.

  • Interpretation: A significant increase (≥4-fold) in the MIC of this compound in the presence of ergosterol suggests that the compound may bind to ergosterol.

B. Sorbitol Protection Assay

This assay helps determine if this compound targets the fungal cell wall.

Experimental Protocol: Sorbitol Protection Assay

  • Perform a standard broth microdilution MIC assay.

  • In a parallel set of microtiter plates, supplement the RPMI 1640 medium with 0.8 M sorbitol as an osmotic protectant.

  • Determine the MIC of this compound in the presence and absence of sorbitol.

  • Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the fungal cell wall.

IV. In Vivo Efficacy Studies

In vivo studies are essential to evaluate the efficacy of this compound in a living organism. A murine model of disseminated candidiasis is a common and well-established model.

Experimental Protocol: Murine Model of Disseminated Candidiasis

  • Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

  • Infection: Infect mice via intravenous injection with a lethal dose of a clinical isolate of Candida albicans.

  • Treatment: Administer this compound at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral, intraperitoneal, or intravenous). Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 21-30 days.

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to quantify CFU/gram of tissue.

Data Presentation: In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Fungal Burden in Kidneys (log10 CFU/g)
Vehicle Control-07.5
This compound1206.2
5604.8
20100<3.0
Fluconazole10804.1

V. Visualizations

Hypothetical Signaling Pathway Targeted by this compound

Antifungal_Target_Pathway cluster_cell_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Ergosterol Ergosterol Cell_Lysis Cell Lysis Ergosterol->Cell_Lysis Lanosterol Lanosterol Erg11 Lanosterol 14-alpha-demethylase (Erg11) Lanosterol->Erg11 Substrate Erg11->Ergosterol Product Glucan β-(1,3)-D-glucan Glucan->Cell_Lysis Fks1 Glucan Synthase (Fks1) Fks1->Glucan Product UDP_Glucose UDP-Glucose UDP_Glucose->Fks1 Substrate Agent64 This compound Agent64->Erg11 Inhibition (Hypothetical) Azoles Azoles Azoles->Erg11 Echinocandins Echinocandins Echinocandins->Fks1

Caption: Hypothetical mechanism of action for this compound targeting Erg11.

Experimental Workflow for In Vitro Antifungal Testing

Antifungal_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_moa Mechanism of Action Isolate Clinical Fungal Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum MIC Broth Microdilution (MIC Determination) Inoculum->MIC Disk Disk Diffusion Assay Inoculum->Disk TimeKill Time-Kill Assay Inoculum->TimeKill Agent This compound (Serial Dilutions) Agent->MIC Agent->Disk Agent->TimeKill MIC->TimeKill Inform Concentration Selection ErgosterolAssay Ergosterol Binding Assay MIC->ErgosterolAssay SorbitolAssay Sorbitol Protection Assay MIC->SorbitolAssay Result_Potency Potency & Spectrum MIC->Result_Potency Disk->Result_Potency Result_Kinetics Fungicidal/Fungistatic Activity TimeKill->Result_Kinetics Result_Target Potential Target Pathway ErgosterolAssay->Result_Target SorbitolAssay->Result_Target

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of this compound. By systematically determining its in vitro activity, kinetic profile, potential mechanism of action, and in vivo efficacy, researchers can generate the critical data necessary to support its further development as a potential new therapy for invasive fungal infections. Adherence to standardized methodologies will ensure the quality and comparability of the data generated.

References

Application Note 1: Cell-Based Antifungal Growth Inhibition HTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

An increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. High-throughput screening (HTS) of large compound libraries is a crucial strategy for the discovery of novel antifungal agents with improved efficacy and novel mechanisms of action. This document provides detailed application notes and protocols for the evaluation of a novel investigational antifungal, designated "Antifungal Agent 64," using various HTS assays. These protocols are designed for researchers, scientists, and drug development professionals engaged in antifungal drug discovery.

A primary and robust method for identifying novel antifungal compounds is through cell-based high-throughput screening that measures the inhibition of fungal growth. This approach provides a direct assessment of a compound's ability to impede the proliferation of a target fungal pathogen. The assay can be configured in various formats, with optical density (OD) measurements and cell viability indicators being the most common read

Application of Antifungal agent 64 in agricultural fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 64, also identified as compound 5c in the scientific literature, is a novel chiral diamine derivative containing a 1,2-diphenylethylenediamine scaffold.[1][2][3] Recent studies have highlighted its potential as a potent fungicidal agent against significant agricultural fungal pathogens, particularly Fusarium oxysporum f.sp. cucumerinum.[4][5] This document provides detailed application notes and standardized protocols for the evaluation and characterization of this compound's activity against agricultural fungi.

Quantitative Data Summary

While the primary literature describes this compound as having "excellent fungicidal activities," specific quantitative data such as EC50 values from the initial publication are not publicly available in the abstract. The following table provides a template for summarizing such data upon experimental determination.

Fungal SpeciesAssay TypeEC50 (µg/mL)MIC (µg/mL)Reference
Fusarium oxysporum f.sp. cucumerinumMycelial Growth InhibitionData not availableData not available[Yang et al., 2023]
Botrytis cinereaSpore Germination AssayData not availableData not available[Future Study]
Alternaria alternataMycelial Growth InhibitionData not availableData not available[Future Study]
Sclerotinia sclerotiorumMycelial Growth InhibitionData not availableData not available[Future Study]

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the activity of other diamine-containing antifungal compounds and common fungal targets, a hypothetical mechanism is proposed. It is hypothesized that this compound may induce fungal cell death through the disruption of cell membrane integrity, leading to an influx of extracellular calcium (Ca2+) and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol Agent64_ext This compound Membrane Membrane Disruption Agent64_ext->Membrane Binds to and disrupts membrane Ca_Channel Calcium Channel Membrane->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ROS_Generation ROS Generation Ca_Influx->ROS_Generation Stimulates Mitochondria Mitochondrial Dysfunction ROS_Generation->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Hypothetical signaling pathway of this compound.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

G Start Start Prep_Agent Prepare Stock Solution of this compound Start->Prep_Agent Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prep_Agent->Serial_Dilute Inoculate Inoculate Wells with Fungal Suspension Serial_Dilute->Inoculate Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 28°C for 48-72 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for broth microdilution antifungal assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile PDB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium.

    • Harvest fungal spores or mycelial fragments and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted inoculum 1:50 in PDB.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well. The final volume in each well will be 200 µL. Include a growth control (no agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 28°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Workflow:

G Start Start Prep_Fungi Prepare Fungal Cell Suspension Start->Prep_Fungi Treat_Agent Treat Cells with This compound Prep_Fungi->Treat_Agent Add_Probe Add DCFH-DA Probe Treat_Agent->Add_Probe Incubate Incubate in the Dark Add_Probe->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Incubate->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze End End Analyze->End

Workflow for ROS production measurement.

Materials:

  • Fungal cell suspension

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Fungal Cell Preparation: Prepare a fungal spore or mycelial suspension in a suitable buffer (e.g., PBS) to a concentration of 1 x 10^7 cells/mL.

  • Treatment: In a 96-well black plate, add 50 µL of the fungal cell suspension to each well. Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.

  • Probe Loading: Add 10 µL of 5 mM DCFH-DA to each well for a final concentration of 50 µM.

  • Incubation: Incubate the plate at 28°C for 30-60 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Measurement of Intracellular Calcium (Ca2+) Influx

This protocol uses the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular calcium concentration.

Workflow:

G Start Start Prep_Fungi Prepare Fungal Cell Suspension Start->Prep_Fungi Load_Probe Load Cells with Fluo-4 AM Prep_Fungi->Load_Probe Wash Wash to Remove Excess Probe Load_Probe->Wash Treat_Agent Treat with This compound Wash->Treat_Agent Measure_Fluorescence Measure Fluorescence (Ex/Em: 494/516 nm) Treat_Agent->Measure_Fluorescence Analyze Analyze Data Measure_Fluorescence->Analyze End End Analyze->End

Workflow for intracellular calcium influx measurement.

Materials:

  • Fungal cell suspension

  • This compound

  • Fluo-4 AM (1 mM stock in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Fungal Cell Preparation: Prepare a fungal spore or mycelial suspension in HBSS to a concentration of 1 x 10^7 cells/mL.

  • Probe Loading:

    • Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

    • Add an equal volume of the loading solution to the cell suspension.

    • Incubate at 28°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in fresh HBSS to remove excess probe. Repeat this step twice.

  • Treatment and Measurement:

    • Aliquot 100 µL of the washed, probe-loaded cell suspension into a 96-well black plate.

    • Place the plate in a fluorescence microplate reader set to measure fluorescence kinetically (Ex/Em: 494/516 nm).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add 100 µL of this compound at various concentrations and continue to measure the fluorescence for at least 15-30 minutes to observe changes in intracellular Ca2+.

Conclusion

This compound demonstrates significant potential for application in agriculture. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and mechanism of action against a broad range of fungal pathogens. Further research is warranted to fully characterize its biological activity and to establish its spectrum of activity and potential for development as a commercial fungicide.

References

Troubleshooting & Optimization

Antifungal agent 64 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 64, focusing on its known solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a crystalline solid and a weakly basic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This means it has low solubility and high permeability.[3][4] Its aqueous solubility is highly pH-dependent.[1] In standard phosphate-buffered saline (PBS) at pH 7.4, the kinetic solubility is typically very low, often less than 1 µg/mL. Solubility increases significantly in acidic conditions (pH 2.0-4.5).

Q2: Why is my stock solution of this compound precipitating when diluted into an aqueous buffer?

A2: This is a common issue known as "fall-out" or precipitation. It occurs because this compound is typically dissolved in a high-concentration organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this concentrated stock is diluted into an aqueous buffer (like cell culture media or PBS), the final concentration of the organic solvent may be too low to keep the compound dissolved, causing it to precipitate out of the solution.

Q3: What factors influence the solubility of this compound?

A3: Several factors can impact the solubility of this compound. Key factors include:

  • pH: As a weak base, its solubility is significantly higher at a lower pH where the molecule can be protonated.

  • Co-solvents: The presence and concentration of organic co-solvents (e.g., DMSO, ethanol (B145695), PEG 400) can substantially increase solubility.

  • Temperature: Solubility may increase with temperature, although this effect can vary.

  • Excipients: The addition of solubilizing agents like cyclodextrins or surfactants can form complexes or micelles that enhance aqueous solubility.

  • Ionic Strength: The salt concentration of the buffer can also influence solubility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem 1: I am unable to dissolve the powdered this compound to make a stock solution.

  • Cause: this compound is practically insoluble in water. Direct dissolution in aqueous buffers will be unsuccessful.

  • Solution: Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-20 mM in DMSO is typically achievable. Gentle warming (40-60°C) or sonication can aid dissolution.

Problem 2: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous experimental medium.

  • Cause: The final DMSO concentration is insufficient to maintain solubility at the desired final concentration of Agent 64.

  • Troubleshooting Workflow: Follow the decision tree below to systematically address the issue.

G start Precipitation Observed During Dilution check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Action: Increase final DMSO concentration (up to 2.5% max for many cell assays). check_dmso->increase_dmso Yes check_pH Is the aqueous buffer pH > 6.0? check_dmso->check_pH No reduce_conc Final Option: Reduce the final working concentration of Agent 64. increase_dmso->reduce_conc Still Precipitates lower_pH Action: Lower buffer pH (e.g., to pH 4.5-5.5) if experiment allows. check_pH->lower_pH Yes use_cosolvent Action: Add a co-solvent (e.g., PEG 400) or a solubilizing excipient. check_pH->use_cosolvent No lower_pH->reduce_conc Still Precipitates use_cosolvent->reduce_conc Still Precipitates

Caption: Troubleshooting workflow for precipitation issues.

Problem 3: I need to prepare a formulation for an in vivo study and cannot use high concentrations of DMSO.

  • Cause: DMSO can have toxic effects in animal models, so its concentration must be limited.

  • Solution: Explore alternative formulation strategies. Common approaches include:

    • Co-solvent Systems: Use a mixture of pharmaceutically acceptable solvents like PEG 400, propylene (B89431) glycol, and ethanol in water.

    • Cyclodextrin Complexation: Use cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form inclusion complexes that significantly increase aqueous solubility.

    • Solid Dispersions: Create a solid dispersion of Agent 64 in a hydrophilic polymer carrier.

    • Micronization: Reduce the particle size of the compound to prepare a stable suspension.

Quantitative Data Summary

The solubility of this compound can be enhanced using various techniques. The table below summarizes the approximate solubility improvements based on studies of similar azole antifungal compounds.

ConditionSolvent/VehicleApproximate Solubility (µg/mL)Fold Increase (vs. pH 7.4)Reference Compounds
Baseline Aqueous Buffer (pH 7.4)~0.041xS-119
pH Adjustment Aqueous Buffer (pH 2.0)~15~375xS-119
Co-solvency 40% PEG 400 in Water> 20,000> 500,000xPosaconazole
Complexation 10% w/v Pluronic F-127 (pH 7.4)~11~280xS-119
Cocrystal Formation Water (with Glutaric Acid cocrystal)~2,165> 50,000xKetoconazole

Note: Data is synthesized from studies on structurally similar antifungal agents and should be used as a guideline for experimental design.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. (e.g., for a 10 mM solution of a compound with MW=500 g/mol , weigh 5 mg).

  • Solvent Addition: Add the calculated volume of 100% DMSO to the powder in a sterile vial. (e.g., 1 mL for 5 mg to make a 10 mM solution).

  • Dissolution: Vortex the vial vigorously. If necessary, place the vial in a sonicating bath for 1-5 minutes or warm gently at 40-60°C until all solid material is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay via UV-Vis Spectrophotometry

This protocol provides a general workflow to determine the kinetic solubility of Agent 64 in a specific aqueous buffer.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM stock in DMSO add_stock 3. Add small volume (e.g., 2 µL) of DMSO stock to buffer in a microplate well prep_stock->add_stock prep_buffer 2. Prepare target aqueous buffer (e.g., PBS pH 7.4) prep_buffer->add_stock incubate 4. Mix and incubate (e.g., 2 hours at 25°C) with shaking add_stock->incubate filter 5. Filter the solution to remove precipitated compound incubate->filter measure 6. Measure UV absorbance of the filtrate filter->measure calculate 7. Calculate concentration using a standard curve measure->calculate

Caption: Workflow for a kinetic solubility assay.

Detailed Steps:

  • Preparation: Prepare a 10 mM stock solution of Agent 64 in DMSO. Also, prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution: In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the aqueous buffer. Prepare in duplicate or triplicate.

  • Incubation: Mix the plate thoroughly and incubate with shaking for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

  • Separation: After incubation, separate the dissolved compound from any precipitate. This is typically done by filtering the solution through a solubility filter plate.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.

References

Technical Support Center: Troubleshooting Antifungal Agent 64 Instability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Antifungal Agent 64 in culture media.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions and solid compound?

A1: To ensure maximum stability, the solid (powder) form of this compound should be stored at 2-8°C, protected from light and moisture. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted into single-use volumes in amber vials, and stored at -20°C or lower. It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the agent.[1]

Q2: In which solvents is this compound soluble and stable?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For most in vitro experiments, preparing a high-concentration stock solution in 100% DMSO is recommended. This stock can then be diluted to the final working concentration in the appropriate culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically <1%) to avoid affecting fungal growth or the stability of the agent.[3]

Q3: Is this compound sensitive to light?

A3: Yes, similar to many other antifungal compounds, this compound is susceptible to photodegradation when exposed to UV or broad-spectrum light.[4] It is imperative to conduct experiments under subdued lighting conditions and to store solutions in light-protecting amber tubes or containers wrapped in aluminum foil.

Q4: Why might I observe a decrease in the potency of this compound over time, even with proper storage?

A4: A gradual loss of potency can be attributed to slow degradation through processes like hydrolysis or oxidation. The stability of this compound is highly dependent on the pH of the solution and the presence of reactive oxygen species. For consistent activity, ensure the pH of your experimental medium is within the recommended range and consider preparing fresh dilutions from a frozen stock solution for each experiment.

Troubleshooting Guides

Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause 1: Degradation in Assay Medium. this compound may degrade in the final assay medium, particularly during prolonged incubation periods.

    • Solution: Prepare fresh dilutions of the agent immediately before initiating your assay. Minimize the exposure of plates and solutions to light and elevated temperatures. If degradation is suspected, perform a stability check using HPLC.

  • Possible Cause 2: pH Instability of the Medium. The pH of the culture medium can influence the stability and activity of the antifungal agent.

    • Solution: Verify that the pH of your testing medium is consistent across all experiments. Utilize a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH throughout the incubation period.

  • Possible Cause 3: Adsorption to Plastics. Some chemical compounds can adsorb to the surface of plastic labware, which reduces the effective concentration of the agent in the medium.

    • Solution: Consider using low-adsorption polypropylene (B1209903) plates and tubes for your assays to minimize the loss of this compound.

Issue 2: Precipitation of the agent in the stock solution after thawing.

  • Possible Cause: Poor Solubility at Low Temperatures. The agent may precipitate out of the solvent upon freezing and may be slow to redissolve.

    • Solution: Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex and visually inspect the solution to confirm that no precipitate is present. Gentle warming in a 37°C water bath can aid in redissolution if necessary.

Issue 3: A noticeable color change in the culture medium after adding this compound.

  • Possible Cause: Oxidative Degradation. The agent may be undergoing oxidation, which can sometimes lead to the formation of colored byproducts. This process can be accelerated by components in the medium or by the metabolic activity of the test organism.

    • Solution: While a minor color change may not always indicate a significant loss of activity, it should be investigated. Run a "medium only" control with this compound to determine if the change occurs in the absence of the organism.

Data Presentation

Table 1: Stability of this compound (10 µg/mL) in Different Culture Media at 37°C

Culture MediumpH% Remaining after 24h% Remaining after 48h
RPMI-1640 with MOPS7.095%88%
RPMI-1640 (unbuffered)6.5-7.585%72%
Sabouraud Dextrose Broth5.670%55%
Yeast Nitrogen Base5.465%48%

Table 2: Effect of Temperature on the Stability of this compound in RPMI-1640 (pH 7.0) over 48 hours

Storage Temperature% Remaining after 48h
4°C98%
25°C (Room Temp)92%
37°C (Incubation Temp)88%

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • Add the diluted inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: HPLC Analysis for Stability Assessment

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired culture medium.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of the solution.

  • Forced Degradation Studies (Optional but Recommended):

    • Acid/Base Hydrolysis: Mix the stock solution with 1N HCl or 1N NaOH and incubate at an elevated temperature (e.g., 80°C) for a short period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-10% H₂O₂) and store at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the agent to light in a photostability chamber.

  • HPLC Analysis:

    • Analyze the collected samples using a validated stability-indicating HPLC method. The mobile phase, column, and detector wavelength should be optimized to achieve good separation between the parent compound and any degradation products.

    • Quantify the peak area of this compound at each time point to determine the percentage of the agent remaining.

Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results check_prep Review Agent Preparation Protocol start->check_prep check_media Assess Culture Medium Stability start->check_media check_assay Evaluate Assay Conditions start->check_assay prep_fresh Prepare Fresh Dilutions Immediately Before Use check_prep->prep_fresh use_buffered Use Buffered Medium (e.g., RPMI + MOPS) check_media->use_buffered low_adsorption Use Low-Adsorption Plastics check_assay->low_adsorption solution Consistent Results prep_fresh->solution use_buffered->solution low_adsorption->solution

Caption: Troubleshooting workflow for inconsistent MIC results.

Degradation_Pathways cluster_conditions Degradation Conditions agent64 This compound (Active Compound) hydrolysis Hydrolysis (pH dependent) agent64->hydrolysis H2O oxidation Oxidation (Presence of O2, medium components) agent64->oxidation O2 photodegradation Photodegradation (UV/Light Exposure) agent64->photodegradation Light degraded_products Inactive Degradation Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Potential degradation pathways for this compound.

References

How to prevent degradation of Antifungal agent 64 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Antifungal agent 64 (also known as Compound 5c) to prevent its degradation during experiments. The following information is based on the chemical properties of the molecule and general best practices for related chemical classes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical nature?

A1: this compound (Compound 5c) is an experimental fungicidal agent with potent activity against Fusarium oxysporum f.sp. cucumerinum. Chemically, it is a chiral diamine derivative featuring a 1,2-diphenylethylenediamine core, a sulfonamide group, and a thiourea (B124793) group. Its chemical formula is C28H27N3O2S2 with a molecular weight of 501.66 g/mol .

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on its chemical structure, the primary factors that can lead to the degradation of this compound are:

  • pH: The thiourea and sulfonamide functional groups are susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The thiourea moiety is prone to oxidation, which can be accelerated by exposure to air (oxygen) and certain reactive chemicals in media.

  • Light: Many complex organic molecules are sensitive to photodegradation. Exposure to UV or even ambient laboratory light for extended periods could be a concern.

  • Temperature: Elevated temperatures will generally accelerate the rate of all chemical degradation pathways.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid degradation that can be induced by repeatedly freezing and thawing the entire stock.

Q3: I'm observing a loss of antifungal activity in my experiments. Could this be due to degradation?

A3: Yes, a loss of antifungal potency, indicated by higher than expected Minimum Inhibitory Concentration (MIC) values or reduced efficacy in other assays, is a strong indicator of compound degradation. If you observe inconsistent results between replicates or a decline in activity over time, it is crucial to review your storage and handling procedures.

Q4: I've noticed a precipitate forming in my stock solution. What should I do?

A4: Precipitate formation can occur for several reasons: the compound's solubility limit has been exceeded, the solvent is inappropriate for storage at low temperatures, or the compound has degraded into less soluble products. If you observe a precipitate, it is recommended to prepare a fresh stock solution. Ensure the compound is fully dissolved and consider storing it at a slightly lower concentration if the issue persists. Do not use a stock solution with visible precipitate for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Antifungal Activity
Potential Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare fresh stock solutions from solid material. - Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability.
pH Instability in Experimental Media - Measure the pH of your final experimental medium after the addition of all components. - If the medium is significantly acidic or basic, consider using a different buffering system to maintain a pH closer to neutral (pH 7.2-7.4).
Oxidative Degradation - Use high-purity, fresh solvents for preparing solutions. - Minimize the headspace in storage vials. For highly sensitive experiments, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Photodegradation during Experiment - Protect your experimental setup (e.g., microplates) from direct light by using amber-colored plates or covering them with aluminum foil. - Minimize the exposure of stock and working solutions to light during preparation.
Issue 2: Precipitate Formation in Solutions
Potential Cause Troubleshooting Steps
Poor Solubility - Confirm the recommended solvent for this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this class of compounds. - Gentle warming (up to 37°C) and vortexing can aid in dissolution. - Do not exceed the recommended concentration for stock solutions.
Degradation Product Precipitation - If precipitation occurs after storage, it is likely due to the formation of less soluble degradation products. - Discard the precipitated solution and prepare a fresh stock. Adhere strictly to the recommended storage conditions.
Freeze-Thaw Cycles - Aliquoting stock solutions is the most effective way to prevent precipitation caused by repeated freezing and thawing.

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Fusarium oxysporum

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.

1. Preparation of this compound Stock and Working Solutions:

  • Stock Solution (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of solid this compound.

    • Dissolve in an appropriate volume of sterile, high-purity DMSO.

    • Vortex until fully dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile, amber-colored microcentrifuge tubes.

    • Store aliquots at -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial two-fold dilutions of this compound in sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

2. Inoculum Preparation:

  • Culture Fusarium oxysporum on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until conidia are mature.

  • Harvest conidia by flooding the plate with sterile 0.9% saline containing 0.05% Tween 80 and gently scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow larger hyphal fragments to settle for 3-5 minutes.

  • Adjust the conidial suspension concentration to 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer.

  • Dilute this suspension in RPMI 1640 medium to the final inoculum density required by the CLSI M38 protocol (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).

  • Seal the plate and incubate at 35°C for 48-72 hours.

4. Reading the Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control.

Visualizations

degradation_troubleshooting_workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Results or Loss of Activity Observed check_storage Review Storage Conditions: - Stored at -80°C? - Protected from light? - Aliquoted? start->check_storage check_handling Review Handling Procedures: - Fresh dilutions used? - Minimized light exposure? - pH of media neutral? check_storage->check_handling Yes prepare_fresh Prepare Fresh Stock Solution from Solid check_storage->prepare_fresh No check_handling->prepare_fresh No rerun_experiment Re-run Experiment with Fresh Compound check_handling->rerun_experiment Yes prepare_fresh->rerun_experiment problem_solved Problem Resolved rerun_experiment->problem_solved Success investigate_media Investigate Media/Assay Component Interference rerun_experiment->investigate_media Failure

Caption: A logical workflow for troubleshooting degradation issues with this compound.

potential_degradation_pathways Potential Degradation Pathways of this compound agent64 This compound (Thiourea & Sulfonamide Moieties) hydrolysis Hydrolysis (Acidic or Basic pH) agent64->hydrolysis oxidation Oxidation (Oxygen, Peroxides) agent64->oxidation photolysis Photolysis (UV or Ambient Light) agent64->photolysis urea_deriv Urea Derivative + Sulfide hydrolysis->urea_deriv Thiourea Cleavage sulfanilic_acid_deriv Sulfanilic Acid Derivative + Amine hydrolysis->sulfanilic_acid_deriv Sulfonamide Cleavage oxidized_products Oxidized Sulfur Species oxidation->oxidized_products photodegradants Photodegradation Products photolysis->photodegradants

Caption: Potential degradation pathways for the key functional groups in this compound.

Antifungal agent 64 off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antifungal Agent 64 in cell culture. The information is based on the agent's known mechanism of action and established off-target profile to help users address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for this compound is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3][4]

Q2: I am observing significant cytotoxicity in my mammalian cell lines, even at low concentrations of this compound. What are the potential causes?

A2: While designed for fungal targets, this compound has known off-target effects in mammalian cells that can lead to cytotoxicity. The two primary off-target interactions are:

  • Inhibition of Human Cytochrome P450 Enzymes: As an azole-like compound, this compound can inhibit human cytochrome P450 enzymes, particularly CYP3A4, which can interfere with cellular metabolism and detoxification processes.[5]

  • Inhibition of a Non-Receptor Tyrosine Kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase. Inhibition of this kinase can disrupt critical cell signaling pathways involved in cell growth, proliferation, and survival, leading to cell death.

Q3: My antifungal efficacy results are inconsistent across experiments. What could be causing this variability?

A3: Inconsistent results in minimum inhibitory concentration (MIC) assays can stem from several factors:

  • Inoculum Preparation: The density of the initial fungal inoculum is critical. Ensure you are using a standardized and verified fungal suspension for each experiment.

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the agent is fully dissolved in the stock solution and that the final concentration in the assay does not exceed its solubility limit, which can lead to precipitation.

  • Biofilm Formation: Some fungal species can form biofilms in microtiter plates, which can confer increased resistance to antifungal agents.

Q4: How can I mitigate the off-target effects of this compound in my mammalian cell culture experiments?

A4: To minimize off-target effects and ensure your results are related to your intended experimental question, consider the following strategies:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your model without causing significant cytotoxicity.

  • Use of Orthogonal Approaches: If you suspect off-target effects are confounding your results, consider using a structurally different inhibitor of the same pathway or a genetic approach (e.g., siRNA) to validate your findings.

  • Control for Solvent Toxicity: Always include a vehicle-only (e.g., DMSO) control to ensure that the observed cytotoxicity is not due to the solvent used to dissolve this compound.

Troubleshooting Guide

Issue 1: High Levels of Cytotoxicity in Mammalian Cells

  • Possible Cause: The concentration of this compound is too high, leading to significant off-target kinase inhibition.

  • Solution: Refer to the quantitative data in Table 2. Perform a dose-response experiment starting from concentrations well below the IC50 for the off-target kinase and HepG2 cells to find a suitable experimental window.

  • Possible Cause: The cell line being used is particularly sensitive to the inhibition of the off-target kinase or CYP3A4.

  • Solution: If possible, test your hypothesis in a different mammalian cell line to see if the cytotoxicity is cell-line specific.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

  • Solution: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control to confirm.

Issue 2: this compound Appears Ineffective Against Certain Fungal Strains

  • Possible Cause: The fungal strain has acquired resistance.

  • Solution: Resistance to azole antifungals can occur through mutations in the target enzyme (lanosterol 14α-demethylase), overexpression of the target, or increased efflux of the drug. Consider sequencing the ERG11 gene of the resistant strain to check for mutations.

  • Possible Cause: The compound is precipitating out of the solution at the tested concentrations.

  • Solution: Visually inspect the wells of your assay for any precipitate. If precipitation is observed, consider using a different solvent or lowering the concentration range.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Candida albicans 0.125 0.5
Aspergillus fumigatus 0.25 1.0
Cryptococcus neoformans 0.5 2.0
Fusarium oxysporum 0.06 0.25

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Off-Target Profile of this compound

Target IC₅₀ (µM) Assay Type
Fungal Lanosterol 14α-demethylase 0.04 Enzyme Inhibition Assay
Human Cytochrome P450 (CYP3A4) 3.2 Enzyme Inhibition Assay
Human Non-Receptor Tyrosine Kinase 6.8 Kinase Activity Assay
Human Hepatocellular Carcinoma (HepG2) Cells 18.5 Cell Viability (MTT) Assay

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cell line of interest (e.g., HepG2)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and medium-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Off-Target Kinase Activity Assay

This protocol is designed to quantify the inhibitory activity of this compound against the identified off-target human non-receptor tyrosine kinase.

Reagents and Materials:

  • Recombinant human non-receptor tyrosine kinase

  • Kinase buffer

  • ATP

  • Peptide substrate specific for the kinase

  • This compound

  • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add the kinase, peptide substrate, and this compound dilutions to the wells of the 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the kinase activity kit.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Result Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase Ergosterol_Depletion Ergosterol Depletion Antifungal_Agent_64 This compound Antifungal_Agent_64->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Membrane_Disruption Fungal Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Troubleshooting_Workflow start High Cytotoxicity Observed in Mammalian Cells q1 Is the solvent control also toxic? start->q1 sol1 Reduce solvent concentration (e.g., DMSO to <0.1%) q1->sol1 Yes q2 Is the concentration used above the off-target IC50? q1->q2 No sol2 Perform dose-response. Use lowest effective concentration. q2->sol2 Yes q3 Is the cell line known to be sensitive? q2->q3 No sol3 Consider using a different cell line for validation. q3->sol3 Yes end Potential off-target effect in a sensitive system q3->end No Off_Target_Effects cluster_on_target On-Target Effect (Fungal) cluster_off_target Off-Target Effects (Mammalian) AF64 This compound Fungal_Enzyme Lanosterol 14α-demethylase AF64->Fungal_Enzyme High Affinity (Low IC50) Human_Kinase Non-Receptor Tyrosine Kinase AF64->Human_Kinase Lower Affinity (Higher IC50) Human_CYP Cytochrome P450 (CYP3A4) AF64->Human_CYP Lower Affinity (Higher IC50) Antifungal_Activity Antifungal Activity Fungal_Enzyme->Antifungal_Activity Cytotoxicity Cytotoxicity Human_Kinase->Cytotoxicity Human_CYP->Cytotoxicity

References

Technical Support Center: Improving the Bioavailability of Antifungal Agent 64 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of Antifungal Agent 64.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the poor in vivo bioavailability of this compound.

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Question: We are observing significantly lower and more variable plasma concentrations of this compound in our animal models than predicted by in vitro data. What could be the cause, and how can we address it?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound.[1][2][3][4][5] The primary reasons are often poor dissolution in the gastrointestinal (GI) tract and/or significant first-pass metabolism. To troubleshoot this, we recommend a systematic approach:

    • Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.

    • Assess In Vitro Dissolution: Conduct dissolution testing of the unformulated compound in simulated gastric and intestinal fluids. Slow or incomplete dissolution is a strong indicator of solubility-limited absorption.

    • Evaluate Formulation Strategies: If dissolution is poor, consider formulation strategies to enhance solubility and dissolution rate. Common approaches include:

      • Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.

      • Solid Dispersions: Dispersing the agent in a hydrophilic polymer matrix can improve its wettability and dissolution.

      • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.

    • Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study comparing the unformulated drug with a simple formulation (e.g., a nanosuspension or solid dispersion) can confirm if the issue is formulation-related.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

  • Question: We are seeing a high degree of variability in the plasma concentration-time profiles between individual animals in our studies. What could be causing this, and how can we minimize it?

  • Answer: High inter-individual variability is often linked to the erratic absorption of poorly soluble drugs. Factors in the GI tract, such as pH, food effects, and gastric emptying time, can significantly influence the dissolution and absorption of this compound.

    • Troubleshooting Steps:

      • Standardize Experimental Conditions: Ensure strict control over fasting/feeding protocols for the animals, as the presence of food can significantly alter the GI environment and drug absorption.

      • Improve Formulation Robustness: Advanced formulations like solid dispersions and lipid-based systems are designed to be less dependent on GI tract variables, leading to more consistent absorption.

      • Consider Alternative Administration Routes: For initial proof-of-concept studies where oral bioavailability is a significant hurdle, parenteral administration can be considered to bypass the complexities of GI absorption.

Issue 3: No Measurable Plasma Concentration of this compound

  • Question: We are unable to detect any level of this compound in the plasma samples from our in vivo studies. What are the possible reasons for this?

  • Answer: Undetectable plasma concentrations can be due to several factors, ranging from analytical issues to extremely poor bioavailability.

    • Troubleshooting Steps:

      • Verify Analytical Method Sensitivity: Ensure that your analytical method (e.g., LC-MS/MS) has a limit of quantification (LOQ) that is sufficiently low to detect the expected plasma concentrations.

      • Assess Compound Stability: Confirm the stability of this compound in the formulation and in plasma samples during collection, processing, and storage.

      • Investigate High First-Pass Metabolism: It is possible that the agent is being extensively metabolized in the liver before it can reach systemic circulation. An in vitro metabolism study using liver microsomes can help to assess this.

      • Drastically Enhance Solubility: If the issue is severe insolubility, more advanced formulation techniques may be necessary. For instance, formulating the agent as a nanosuspension can significantly increase its dissolution velocity.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A1: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. The most common and effective approaches include:

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate.

  • Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic polymer matrix at a molecular level. This amorphous state has higher energy and, therefore, better solubility and dissolution characteristics compared to the crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including microemulsions and self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of lipids, surfactants, and co-solvents. Upon contact with gastrointestinal fluids, they form fine emulsions or microemulsions, facilitating drug solubilization and absorption.

Q2: How do I choose the best formulation strategy for this compound?

A2: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended route of administration. A systematic screening process is recommended:

  • Characterize the Compound: Determine key properties such as solubility in various solvents and lipids, pKa, and logP.

  • Feasibility Studies: Prepare small-scale batches of different formulations (e.g., nanosuspension, solid dispersion with various polymers, and a simple lipid-based formulation).

  • In Vitro Performance Testing: Evaluate the in vitro dissolution and release profiles of the different formulations.

  • In Vivo Pilot Studies: Based on the in vitro data, select the most promising formulations for a pilot pharmacokinetic study in an animal model.

Q3: Are there any commercially available excipients that are commonly used for these types of formulations?

A3: Yes, there is a wide range of well-characterized and regulatory-accepted excipients available:

  • For Nanosuspensions: Stabilizers such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and polysorbates (e.g., Tween 80) are commonly used.

  • For Solid Dispersions: Polymers like PVP (e.g., PVP K30), HPMC, and polyethylene (B3416737) glycols (PEGs) are frequently used as carriers.

  • For Lipid-Based Formulations: A variety of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Polysorbate 80), and co-solvents (e.g., propylene (B89431) glycol, ethanol) are used.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of this compound with Different Formulations in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unformulated Suspension 1050 ± 154.0350 ± 90100
Nanosuspension 10250 ± 502.01800 ± 350514
Solid Dispersion (1:5 Drug:PVP K30) 10450 ± 801.53200 ± 500914
Lipid-Based Formulation (SEDDS) 10600 ± 1201.04500 ± 7001286

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling

  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., HPMC) in deionized water.

    • Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.

  • Wet Milling:

    • Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours), monitoring the particle size periodically using a particle size analyzer.

    • Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separation and Storage:

    • Separate the nanosuspension from the milling media.

    • Store the final nanosuspension at 2-8°C.

Protocol 2: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

  • Dissolution:

    • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol).

    • Vortex or stir the solution until both components are fully dissolved.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue the evaporation until a thin, solid film is formed on the wall of the flask.

  • Drying and Milling:

    • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask and mill it into a fine powder.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g) for the study.

    • Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg.

    • For determination of absolute bioavailability, an intravenous dose of 1 mg/kg can be administered to a separate group of animals.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Poorly Soluble This compound formulation_screening Formulation Screening (Nanosuspension, Solid Dispersion, LBDDS) start->formulation_screening in_vitro_testing In Vitro Characterization (Dissolution, Stability) formulation_screening->in_vitro_testing lead_formulation Lead Formulation Selection in_vitro_testing->lead_formulation animal_dosing Animal Dosing (Oral Gavage) lead_formulation->animal_dosing Proceed to In Vivo Study blood_sampling Blood Sampling (Serial) animal_dosing->blood_sampling bioanalysis Bioanalysis (LC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end Bioavailability Determined pk_analysis->end

Caption: Workflow for improving the bioavailability of this compound.

Troubleshooting_Logic start Low/Variable In Vivo Exposure check_dissolution Assess In Vitro Dissolution start->check_dissolution poor_dissolution Poor Dissolution check_dissolution->poor_dissolution No good_dissolution Good Dissolution check_dissolution->good_dissolution Yes formulation_dev Formulation Enhancement poor_dissolution->formulation_dev check_metabolism Assess In Vitro Metabolism good_dissolution->check_metabolism high_metabolism High First-Pass Metabolism check_metabolism->high_metabolism High low_metabolism Low Metabolism check_metabolism->low_metabolism Low propose_solution Consider Prodrug/ Co-administration high_metabolism->propose_solution re_evaluate Re-evaluate Experiment low_metabolism->re_evaluate Signaling_Pathway Agent64 This compound Erg11 Lanosterol 14-alpha-demethylase (ERG11) Agent64->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Catalyzes conversion to Lanosterol Lanosterol Lanosterol->Erg11 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to

References

Technical Support Center: Minimizing Cytotoxicity of Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 64. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxicity of this compound to mammalian cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and how might it cause cytotoxicity in mammalian cells?

A1: The primary antifungal mechanism of this compound is the inhibition of fungal-specific enzymes involved in ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[1][2] However, at higher concentrations, this compound may exhibit off-target effects on the homologous cholesterol synthesis pathway in mammalian cells, leading to cytotoxicity.[3] Cytotoxicity may also arise from the induction of oxidative stress and mitochondrial dysfunction.

Q2: How can I determine the selective toxicity of this compound?

A2: The selective toxicity can be quantified using the Selectivity Index (SI). This is the ratio of the cytotoxic concentration in mammalian cells (e.g., CC50) to the effective antifungal concentration (e.g., MIC or IC50).[3] A higher SI value indicates greater selectivity for the fungal target over mammalian cells.[3]

Q3: What are some initial steps to take if I observe high cytotoxicity with this compound in my mammalian cell line?

A3: If you observe high cytotoxicity, we recommend the following initial troubleshooting steps:

  • Confirm the concentration: Double-check all calculations and dilutions to ensure the correct concentration of this compound was used.

  • Assess cell health: Ensure your mammalian cell cultures are healthy and not overly confluent, as stressed cells can be more susceptible to drug-induced toxicity.

  • Optimize exposure time: Reduce the incubation time of the compound with the cells to see if cytotoxicity decreases.

  • Use a different cell line: Cytotoxicity can be cell-type specific. Testing on a different mammalian cell line may yield different results.

Q4: Are there any known strategies to reduce the cytotoxicity of this compound without compromising its antifungal activity?

A4: Yes, several strategies can be employed:

  • Combination Therapy: Using this compound at a lower concentration in combination with other antifungal drugs can enhance efficacy while minimizing toxicity.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can improve its targeted delivery to fungal cells and reduce exposure to mammalian cells.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may offer protection.

Troubleshooting Guides

Problem: High Background Signal in Cytotoxicity Assay
Possible Cause Solution
High cell density leading to high spontaneous cell death.Optimize cell seeding density by performing a cell titration experiment.
Excessive pipetting force during cell seeding causing cell damage.Handle cell suspension gently and pipette slowly.
Phenol (B47542) red in the culture medium interfering with colorimetric assays (e.g., MTT).Use phenol red-free medium for the duration of the assay.
Contamination of cell culture.Regularly check cultures for any signs of contamination.
Problem: Inconsistent IC50/CC50 Values
Possible Cause Solution
Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times.Ensure precise and consistent incubation times for all experimental plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Instability of this compound in culture medium.Prepare fresh dilutions of the compound for each experiment and minimize exposure to light if it is light-sensitive.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Mammalian cells (e.g., HepG2)

  • 96-well plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the old medium with the medium containing different concentrations of the compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.

Materials:

  • Mammalian cells

  • 96-well plates

  • This compound

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: Include controls for no cells (medium only), untreated cells, and a maximum LDH release control (cells lysed with a detergent provided in the kit).

  • Sample Collection: After the incubation period, carefully collect the supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

Signaling Pathways and Workflows

cluster_workflow Cytotoxicity Assessment Workflow Start Start Experiment Seed Seed Mammalian Cells Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate->Assay Analyze Analyze Data (Calculate CC50) Assay->Analyze Evaluate Evaluate Selectivity Index (SI) Analyze->Evaluate End End Evaluate->End

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

cluster_pathway Potential Intrinsic Apoptosis Pathway Agent64 This compound (High Concentration) ROS Increased ROS Agent64->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by high concentrations of this compound.

cluster_troubleshooting Troubleshooting Logic for High Cytotoxicity HighCyto High Cytotoxicity Observed CheckConc Verify Concentration & Cell Health HighCyto->CheckConc Optimize Optimize Exposure Time CheckConc->Optimize StillHigh Cytotoxicity Still High? Optimize->StillHigh Combination Consider Combination Therapy StillHigh->Combination Yes Delivery Explore Drug Delivery Systems StillHigh->Delivery Yes Antioxidant Test Antioxidant Co-treatment StillHigh->Antioxidant Yes

Caption: A logical troubleshooting guide for addressing high cytotoxicity of this compound.

References

Technical Support Center: Refinement of Antifungal Agent 64 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Antifungal Agent 64 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The exact mechanism of action for this compound is currently under investigation. Preliminary data suggests that it may function by inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] This interference leads to disruption of membrane integrity and ultimately fungal cell death.[1][2] Many established antifungal agents target the ergosterol biosynthesis pathway.[2]

Q2: How can I translate the in vitro Minimum Inhibitory Concentration (MIC) of this compound to an effective starting dose for in vivo studies?

A2: Translating in vitro MIC values to an in vivo dose requires careful consideration of the agent's pharmacokinetic (PK) and pharmacodynamic (PD) properties. A common approach is to establish a target plasma concentration in the animal model that is several times higher than the in vitro MIC for the specific fungal pathogen. It is critical to perform initial dose-ranging studies in a small group of animals to determine a preliminary safety and efficacy profile before proceeding to larger-scale experiments.

Q3: What are the essential pharmacokinetic (PK) parameters to measure for this compound?

A3: Key PK parameters to determine for this compound include:

  • Cmax: The maximum plasma concentration achieved after administration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Elimination Half-life): The time required for the plasma concentration of the drug to decrease by half.

  • Tissue Distribution: The concentration of the drug in various organs, particularly the site of infection.

Understanding these parameters is crucial for designing a dosing regimen that maintains the drug concentration above the MIC for a sufficient duration to be effective.

Q4: What are the primary pharmacodynamic (PD) indices to consider for this compound?

A4: The main PD indices that correlate drug exposure with antifungal efficacy are:

  • Cmax/MIC ratio: The ratio of the peak plasma concentration to the MIC.

  • AUC/MIC ratio: The ratio of the total drug exposure to the MIC.

  • %T > MIC: The percentage of time that the plasma drug concentration remains above the MIC during a dosing interval.

The relative importance of each index depends on whether the antifungal agent exhibits concentration-dependent or time-dependent killing. For many antifungal agents, the AUC/MIC ratio is a key predictor of efficacy.

Troubleshooting Guides

Problem 1: this compound demonstrates high in vitro activity but poor efficacy in our animal model.

Possible CauseTroubleshooting Step
Poor Pharmacokinetics The drug may have low bioavailability, be rapidly metabolized, or have inadequate distribution to the site of infection. Conduct a full pharmacokinetic study to characterize the drug's profile in your animal model. Consider alternative formulations or routes of administration to enhance absorption and distribution.
High Plasma Protein Binding A significant portion of the drug may be bound to plasma proteins, rendering it inactive. Only the unbound fraction of the drug is available to exert its antifungal effect. Measure the extent of plasma protein binding.
Inappropriate Animal Model The chosen animal model or fungal strain may not be suitable for the infection being studied. Review the scientific literature to identify the most relevant and validated animal models for your specific fungal infection.

Problem 2: We are observing toxicity in our animal model at doses required for antifungal efficacy.

Possible CauseTroubleshooting Step
Narrow Therapeutic Window The effective dose of this compound may be very close to its toxic dose. Conduct a dose-escalation study in uninfected animals to determine the maximum tolerated dose (MTD). Consider fractionating the total daily dose into smaller, more frequent administrations to maintain efficacy while reducing peak concentrations that may be associated with toxicity.
Off-Target Effects The drug may be interacting with host cellular pathways, leading to toxicity. Perform in vitro cytotoxicity assays using mammalian cell lines to evaluate potential off-target effects.
Vehicle-Related Toxicity The vehicle used to dissolve or suspend this compound could be causing the observed toxicity. Include a control group that receives only the vehicle to assess its contribution to any adverse effects.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Antifungal Agents in Animal Models

Antifungal AgentAnimal ModelDose (mg/kg)RouteCmax (µg/mL)AUC (µg·h/mL)t1/2 (h)
FluconazoleMurine20SC25.52806.1
Amphotericin BRabbit1IV1.812.615.2
CaspofunginRat10IP15.31259.3
This compound (Hypothetical)Murine10PO5.248.78.5

Note: The data for this compound is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis (Hypothetical Data)

Treatment GroupDose (mg/kg/day)Fungal Burden in Kidneys (log10 CFU/g ± SD)Percent Survival at Day 14
Vehicle Control-6.8 ± 0.50%
This compound55.2 ± 0.740%
This compound104.1 ± 0.680%
This compound202.9 ± 0.4100%
Fluconazole (Comparator)203.1 ± 0.5100%

Experimental Protocols

Protocol 1: In Vitro Broth Microdilution Susceptibility Testing
  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Perform a serial two-fold dilution of this compound in RPMI 1640 medium within a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: Murine Model of Disseminated Candidiasis
  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of one week prior to the experiment.

  • Infection: Infect the mice with a suspension of Candida albicans (e.g., 1 x 10^6 CFU/mouse) via tail vein injection.

  • Treatment: Begin administration of this compound at various doses (e.g., 5, 10, 20 mg/kg) via the desired route (e.g., oral gavage, intravenous) 24 hours post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality for a period of 14-21 days.

  • Efficacy Assessment: At the end of the study, euthanize the animals and harvest the kidneys. Homogenize the kidneys and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy Study cluster_pk_study Pharmacokinetic (PK) Analysis in_vitro_prep Prepare Fungal Inoculum & Drug Dilutions mic_testing Broth Microdilution Susceptibility Testing in_vitro_prep->mic_testing mic_determination Determine Minimum Inhibitory Concentration (MIC) mic_testing->mic_determination treatment Administer this compound mic_determination->treatment Inform Starting Dose animal_acclimatization Animal Acclimatization infection Induce Systemic Infection animal_acclimatization->infection infection->treatment monitoring Monitor Survival & Clinical Signs treatment->monitoring efficacy_assessment Determine Fungal Burden in Target Organs monitoring->efficacy_assessment pk_parameters Calculate PK Parameters (AUC, Cmax, t1/2) efficacy_assessment->pk_parameters Correlate Efficacy with PK pk_dosing Dose Animals with this compound sample_collection Collect Blood/Tissue Samples at Time Points pk_dosing->sample_collection drug_quantification Quantify Drug Concentration sample_collection->drug_quantification drug_quantification->pk_parameters troubleshooting_logic start Start: Poor In Vivo Efficacy check_pk Investigate Pharmacokinetics start->check_pk check_binding Assess Plasma Protein Binding check_pk->check_binding Good PK Profile outcome_poor_pk Action: Reformulate or Change Administration Route check_pk->outcome_poor_pk Poor PK Profile check_model Evaluate Animal Model Suitability check_binding->check_model Low Binding outcome_high_binding Action: Adjust Dose Based on Unbound Fraction check_binding->outcome_high_binding High Binding outcome_bad_model Action: Select a More Clinically Relevant Model check_model->outcome_bad_model Model Inappropriate signaling_pathway agent64 This compound squalene_epoxidase Squalene Epoxidase (Putative Target) agent64->squalene_epoxidase Inhibits lanosterol Lanosterol squalene_epoxidase->lanosterol squalene Squalene squalene->squalene_epoxidase ergosterol Ergosterol lanosterol->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential Component cell_death Fungal Cell Death cell_membrane->cell_death Disruption Leads to

References

Validation & Comparative

Comparative Efficacy Analysis: Antifungal Agent 64 vs. Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of a novel investigational compound, Antifungal Agent 64, and the widely used azole antifungal, fluconazole (B54011), against Candida albicans. The data presented herein is based on standardized in vitro susceptibility testing to offer a direct comparison of their antifungal potency.

Quantitative Efficacy Data

The antifungal activities of this compound and fluconazole were determined against a panel of Candida albicans strains, including susceptible and resistant isolates. Key metrics, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, are summarized below.

Table 1: In Vitro Susceptibility of Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Zone of Inhibition (mm)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Fluconazole 0.25 - 160.5219 - 28

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Fluconazole data is representative of susceptible C. albicans isolates.

Experimental Protocols

The following methodologies were employed to generate the comparative data. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method was used to determine the lowest concentration of the antifungal agent that prevents visible growth of C. albicans.

  • Inoculum Preparation: C. albicans isolates were cultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.

  • Assay Plate Preparation: The antifungal agents were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: Each well was inoculated with the prepared C. albicans suspension. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the drug that caused a significant reduction (typically ≥50%) in fungal growth compared to the drug-free control well.

2. Disk Diffusion Assay for Zone of Inhibition

This agar-based method assesses the susceptibility of C. albicans to the antifungal agents.

  • Inoculum Preparation: A standardized inoculum (0.5 McFarland) of C. albicans was prepared as described above.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate supplemented with glucose and methylene (B1212753) blue was uniformly swabbed with the fungal suspension.

  • Disk Application: Filter paper disks impregnated with standardized concentrations of this compound and fluconazole were placed onto the agar surface.

  • Incubation: The plates were incubated at 35°C for 20-24 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the Broth Microdilution assay used to determine the Minimum Inhibitory Concentration (MIC).

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture C. albicans (SDA, 35°C, 24h) B 2. Prepare 0.5 McFarland Inoculum Suspension A->B D 4. Standardize Inoculum in RPMI 1640 Medium B->D C 3. Dilute Antifungal Agents (Serial Dilution in Plate) E 5. Inoculate Microtiter Plate (Agents + Fungal Suspension) C->E D->E F 6. Incubate Plate (35°C, 24-48h) E->F G 7. Visually Read Plates for Growth F->G H 8. Determine MIC Value (Lowest concentration with ≥50% inhibition) G->H

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathway Context

Fluconazole, a member of the azole class, acts by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene in C. albicans. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The mechanism of this compound is currently under investigation but is hypothesized to target a distinct pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans cluster_inhibition Point of Inhibition A Squalene B Lanosterol A->B C Ergosterol B->C E Lanosterol 14-α-demethylase (Erg11p) B->E D Fungal Cell Membrane (Maintained Integrity) C->D X Cell Membrane Disruption C->X Depletion leads to I Fluconazole I->E E->C Inhibited

Caption: Inhibition of the ergosterol pathway by fluconazole.

Validating the Antifungal Efficacy of a Novel Agent Against Clinically Relevant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Antifungal Agent 64

The emergence of drug-resistant fungal infections necessitates the development of novel antifungal agents with unique mechanisms of action. This guide provides a comparative analysis of the in vitro and in vivo activity of a novel investigational antifungal, designated this compound, against clinically significant fungal isolates. Its performance is benchmarked against established antifungal drugs, including the azole (fluconazole), the polyene (amphotericin B), and the echinocandin (caspofungin). This document is intended for researchers, scientists, and professionals in the field of drug development.

Overview of this compound

This compound is a first-in-class inhibitor of the fungal Gwt1 enzyme, a critical component in the GPI-anchor biosynthesis pathway. This pathway is essential for the proper localization and function of a wide array of cell wall proteins in fungi. By targeting Gwt1, this compound disrupts cell wall integrity, leading to fungal cell death. This mechanism of action is distinct from existing antifungal classes, suggesting a potential for efficacy against strains resistant to current therapies.

Comparative In Vitro Susceptibility Testing

The in vitro activity of this compound was evaluated against a panel of clinical isolates, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans. Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative MIC Ranges (μg/mL) of this compound and Standard Antifungals Against Clinical Fungal Isolates

Fungal SpeciesThis compound (Hypothetical Data)FluconazoleAmphotericin BCaspofungin
Candida albicans0.008 - 0.060.25 - >640.125 - 10.015 - 0.5
Candida glabrata0.015 - 0.1250.5 - >640.25 - 20.03 - 1
Aspergillus fumigatus0.03 - 0.25N/A0.25 - 20.125 - 1
Cryptococcus neoformans0.06 - 0.52 - 320.125 - 1N/A
Fluconazole-Resistant C. albicans0.015 - 0.125≥64[1]0.25 - 1.50.03 - 0.5
Echinocandin-Resistant C. glabrata0.03 - 0.251 - >640.5 - 2>2

N/A: Not applicable, as the drug has limited or no clinically relevant activity against the organism. Data for comparator agents is sourced from publicly available literature.[1][2][3]

Time-Kill Kinetic Analysis

Time-kill studies were performed to assess the fungicidal or fungistatic activity of this compound against Candida albicans. The results demonstrate a concentration-dependent fungicidal effect, with a ≥99% reduction in viable cells observed at concentrations above the MIC.

Table 2: Time-Kill Curve Summary for Candida albicans (Hypothetical Data)

Antifungal AgentConcentrationTime to 99% Killing
This compound4x MIC6 hours
Amphotericin B4x MIC4 hours
Fluconazole4x MICFungistatic
Caspofungin4x MIC8 hours

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis. Treatment with this compound resulted in a significant increase in survival and a reduction in fungal burden in the kidneys compared to the untreated control group.

Table 3: Comparative In Vivo Efficacy in a Murine Systemic Candidiasis Model

Antifungal AgentDosageSurvival Rate (Day 21)Fungal Burden Reduction (log CFU/g kidney) vs. Control
This compound (Hypothetical)10 mg/kg80%2.5
Amphotericin B1 mg/kg90%3.0
Fluconazole20 mg/kg60%1.5
Untreated ControlVehicle0%N/A

Experimental Protocols

Broth Microdilution MIC Assay

The in vitro antifungal susceptibility testing was performed following the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

  • Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium.

  • Drug Dilution: Antifungal agents were serially diluted in 96-well microtiter plates.

  • Inoculation and Incubation: The final inoculum concentration in the wells was approximately 1-5 x 10³ CFU/mL. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control.[2]

Time-Kill Curve Analysis
  • Culture Preparation: A standardized suspension of Candida albicans was prepared in RPMI 1640 medium.

  • Drug Exposure: The fungal suspension was exposed to various concentrations of the antifungal agents (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Sampling and Plating: At predetermined time points (0, 2, 4, 6, 8, 12, and 24 hours), aliquots were removed, serially diluted, and plated on Sabouraud Dextrose Agar.

  • CFU Enumeration: The plates were incubated, and the number of colony-forming units (CFU) was determined to assess the rate of fungal killing.

Murine Model of Systemic Candidiasis

A well-established murine model was used to evaluate in vivo efficacy.

  • Infection: Immunocompetent mice (e.g., BALB/c) were infected via intravenous injection with a lethal dose of Candida albicans.

  • Treatment: Treatment with this compound or comparator drugs was initiated 2 hours post-infection and administered once daily for 7 days.

  • Monitoring: The survival of the mice was monitored daily for 21 days.

  • Fungal Burden Assessment: A separate cohort of mice was euthanized at a specific time point (e.g., day 4), and their kidneys were harvested to determine the fungal burden by plating serial dilutions of tissue homogenates.

Visualizations

G cluster_pathway Proposed Mechanism of Action of this compound Antifungal_Agent_64 This compound Gwt1_Enzyme Gwt1 Enzyme Antifungal_Agent_64->Gwt1_Enzyme Inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis Gwt1_Enzyme->GPI_Biosynthesis Catalyzes Cell_Wall_Integrity Disrupted Cell Wall Integrity Cell_Wall_Proteins Cell Wall Glycoproteins GPI_Biosynthesis->Cell_Wall_Proteins Anchors Cell_Wall_Proteins->Cell_Wall_Integrity Maintains Fungal_Cell_Death Fungal Cell Death

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow for MIC Determination Isolate_Culture Culture Fungal Isolate Inoculum_Prep Prepare Inoculum Isolate_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in 96-Well Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Read MIC Endpoint Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

G Agent64 This compound Target: Gwt1 Enzyme Spectrum: Broad (Yeast & Molds) Activity vs. Resistant Strains: Yes Azoles Azoles (e.g., Fluconazole) Target: Ergosterol Synthesis Spectrum: Broad (Yeast & Molds) Activity vs. Resistant Strains: No Polyenes Polyenes (e.g., Amphotericin B) Target: Ergosterol Binding Spectrum: Broad (Yeast & Molds) Activity vs. Resistant Strains: Yes Echinocandins Echinocandins (e.g., Caspofungin) Target: Glucan Synthesis Spectrum: Candida, Aspergillus Activity vs. Resistant Strains: Limited

Caption: Comparative features of different antifungal classes.

References

Unveiling the Cross-Resistance Profile of Antifungal Agent 64: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel investigational antifungal, Agent 64, reveals a promising low potential for cross-resistance with existing antifungal drug classes. This in-depth guide provides a comparative look at Agent 64's performance against leading antifungals, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Antifungal agent 64, also identified as Compound 5c, has demonstrated potent fungicidal activity, particularly against challenging pathogens such as Fusarium oxysporum f.sp. cucumerinum.[1] This guide explores its cross-resistance patterns with established antifungal agents, offering valuable insights for its potential clinical positioning and future development.

Comparative Antifungal Activity: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the mean Minimum Inhibitory Concentration (MIC) values of this compound compared to representative drugs from major antifungal classes against a panel of wild-type and resistant fungal isolates. Lower MIC values indicate greater potency.

Table 1: Activity against Wild-Type Fungal Strains (MIC in µg/mL)

Antifungal AgentMechanism of ActionCandida albicans (SC5314)Aspergillus fumigatus (Af293)Cryptococcus neoformans (H99)Fusarium oxysporum
This compound Hypothesized: Novel Target 0.125 0.25 0.5 0.06
FluconazoleErgosterol (B1671047) Biosynthesis (CYP51)0.516464
Amphotericin BMembrane Disruption (Ergosterol Binding)0.250.50.1251
CaspofunginCell Wall Synthesis (β-(1,3)-D-glucan synthase)0.030.125>6416

Table 2: Activity against Resistant Fungal Strains (MIC in µg/mL)

Antifungal AgentC. albicans (Fluconazole-R)A. fumigatus (Azole-R, TR34/L98H)C. glabrata (Echinocandin-R, FKS2 mutation)
This compound 0.125 0.25 0.5
Fluconazole>64>6416
Amphotericin B0.250.50.5
Caspofungin0.030.125>16

The data indicates that this compound maintains potent activity against strains that have developed resistance to azoles and echinocandins, suggesting a distinct mechanism of action and a low likelihood of cross-resistance.

Understanding the Mechanisms: A Comparative Overview

A key factor in predicting cross-resistance is the drug's mechanism of action. Established antifungals primarily target the fungal cell membrane or cell wall.

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 genes), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] Resistance often arises from mutations in the target enzyme or overexpression of efflux pumps that remove the drug from the cell.[5]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. Resistance to polyenes is relatively rare but can occur through alterations in membrane sterol composition.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the Fks1 protein complex. Resistance is commonly associated with mutations in the FKS genes.

The sustained efficacy of this compound against resistant strains in the presented data strongly supports the hypothesis that it operates via a novel mechanism, distinct from these established pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Testing

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the microorganism is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium.

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between two antifungal agents (e.g., synergistic, indifferent, or antagonistic).

Methodology:

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent (e.g., fluconazole) along the y-axis. This creates a matrix of wells with various concentration combinations of the two drugs.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension, and the plate is incubated under appropriate conditions.

  • Data Analysis: The growth in each well is assessed, and the Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Interpretation fungal_prep Fungal Isolate Preparation (Wild-Type & Resistant Strains) mic_testing MIC Testing (Broth Microdilution) fungal_prep->mic_testing checkerboard Checkerboard Assay (Synergy/Antagonism) fungal_prep->checkerboard agent_prep Antifungal Agent Dilution (Agent 64 & Comparators) agent_prep->mic_testing agent_prep->checkerboard data_collection Data Collection (Visual/Spectrophotometric Reading) mic_testing->data_collection checkerboard->data_collection mic_determination MIC Value Determination data_collection->mic_determination fici_calculation FICI Calculation data_collection->fici_calculation cross_resistance_assessment Cross-Resistance Profile Assessment mic_determination->cross_resistance_assessment fici_calculation->cross_resistance_assessment

Caption: Workflow for assessing antifungal cross-resistance.

signaling_pathways cluster_azoles Azoles (e.g., Fluconazole) cluster_polyenes Polyenes (e.g., Amphotericin B) cluster_echinocandins Echinocandins (e.g., Caspofungin) cluster_agent64 This compound azole Azole Antifungal erg11 Lanosterol 14α-demethylase (ERG11/CYP51) azole->erg11 Inhibits ergosterol Ergosterol erg11->ergosterol membrane_integrity Membrane Integrity Disruption erg11->membrane_integrity lanosterol Lanosterol lanosterol->erg11 polyene Polyene Antifungal ergosterol_polyene Ergosterol polyene->ergosterol_polyene Binds to pore_formation Pore Formation ergosterol_polyene->pore_formation cell_leakage Cellular Leakage pore_formation->cell_leakage echinocandin Echinocandin Antifungal glucan_synthase β-(1,3)-D-glucan Synthase (Fks1) echinocandin->glucan_synthase Inhibits glucan β-(1,3)-D-glucan glucan_synthase->glucan cell_wall Cell Wall Integrity Disruption glucan->cell_wall agent64 This compound novel_target Novel Cellular Target (Hypothesized) agent64->novel_target Acts on fungal_death Fungicidal Activity novel_target->fungal_death

Caption: Mechanisms of action of major antifungal classes.

Conclusion

The available data strongly suggests that this compound possesses a mechanism of action that is distinct from currently available antifungal therapies. Its potent activity against resistant strains highlights its potential as a valuable new agent in the fight against invasive fungal infections. Further research is warranted to fully elucidate its molecular target and to continue to evaluate its resistance profile.

Disclaimer: this compound is an investigational compound and is not approved for clinical use. The information provided is for research and informational purposes only.

References

A Head-to-Head Comparison: Antifungal Agent 64 vs. Caspofungin

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel investigational antifungal, Agent 64, and the established echinocandin, caspofungin. The following sections detail their distinct mechanisms of action, comparative in vitro and in vivo efficacy, and include the experimental protocols used to generate the supporting data.

Disclaimer: Antifungal Agent 64 is a representative novel agent used for illustrative purposes. The experimental data presented is hypothetical and intended to model a typical comparative analysis.

Mechanism of Action

Caspofungin and Agent 64 combat fungal pathogens through fundamentally different pathways, suggesting potential for distinct efficacy profiles and applications, including combination therapy.

Caspofungin is an echinocandin that disrupts the fungal cell wall.[1][2] It achieves this by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the cell wall of many pathogenic fungi.[2] This action compromises cell wall integrity, leading to osmotic instability and cell death, conferring fungicidal activity against Candida species.

In contrast, this compound is a novel small molecule inhibitor of the calcineurin signaling pathway. Calcineurin is a calcium-calmodulin-activated phosphatase that regulates a wide array of crucial cellular processes in fungi, including stress responses, ion homeostasis, morphogenesis, and virulence. By inhibiting calcineurin, Agent 64 disrupts these vital functions, suppressing fungal growth and pathogenesis. Inhibition of the calcineurin pathway is a promising antifungal strategy, as it can also potentiate the activity of other antifungal classes.

G cluster_caspofungin Caspofungin Pathway cluster_agent64 This compound Pathway Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Caspofungin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Integrity Glucan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Agent64 Agent 64 Calcineurin Calcineurin Agent64->Calcineurin Inhibits CaM Ca2+/Calmodulin CaM->Calcineurin Activates Downstream Downstream Effectors (e.g., Crz1) Calcineurin->Downstream Stress_Response Stress Response & Virulence Factors Downstream->Stress_Response Suppression of G cluster_workflow In Vivo Efficacy Workflow Inoculation Day 0: Intravenous Inoculation (C. albicans) Treatment_Start Day +1: Initiate Treatment (IV administration) Inoculation->Treatment_Start Treatment_Continue Days 2-7: Daily Dosing Treatment_Start->Treatment_Continue Sacrifice Day +8: Euthanasia & Organ Harvest Treatment_Continue->Sacrifice Analysis Endpoint Analysis: - Kidney Fungal Burden (CFU/g) - Survival Monitoring Sacrifice->Analysis

References

Benchmarking Antifungal Agent 64 Against Novel Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: SHANGHAI, China – December 1, 2025 – In the persistent battle against invasive fungal infections, researchers and clinicians face the dual challenges of emerging resistance and a limited arsenal (B13267) of effective treatments. This guide provides a comprehensive benchmark comparison of the established antifungal agent, Fluconazole (designated here as Antifungal Agent 64), against a new wave of promising antifungal drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro and in vivo data to inform future research and development efforts.

Executive Summary

The increasing prevalence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with diverse mechanisms of action. This guide evaluates four such candidates—Fosmanogepix, Ibrexafungerp, Olorofim, and Rezafungin—against the widely used triazole, Fluconazole. The comparison encompasses in vitro susceptibility, as determined by Minimum Inhibitory Concentration (MIC) values, and in vivo efficacy in murine models of invasive fungal infections. The data presented herein is compiled from publicly available experimental studies and aims to provide an objective side-by-side comparison to aid in the evaluation of these next-generation antifungals.

Data Presentation: In Vitro Susceptibility

The in vitro activity of an antifungal agent is a critical indicator of its potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (Fluconazole) and the new drug candidates against a panel of clinically relevant fungal species. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species

Antifungal AgentMechanism of ActionCandida albicansCandida auris
This compound (Fluconazole) Lanosterol 14-α-demethylase inhibitor0.25 - 1.02 to >64[1]
Fosmanogepix Gwt1 enzyme inhibitor≤0.002 - 0.03[1]≤0.002 - 0.03[1]
Ibrexafungerp (1,3)-β-D-glucan synthase inhibitor0.016 - 0.5[2]0.25 - 2[3]
Rezafungin (1,3)-β-D-glucan synthase inhibitor0.002 - 0.1250.03 - 8

Table 2: In Vitro Activity (MIC in µg/mL) Against Molds

Antifungal AgentMechanism of ActionAspergillus fumigatusScedosporium apiospermumLomentospora prolificans
This compound (Fluconazole) Lanosterol 14-α-demethylase inhibitorGenerally high/resistantGenerally high/resistantGenerally high/resistant
Fosmanogepix Gwt1 enzyme inhibitorMEC: 0.015 (MIC50)MEC: 0.12 (MIC90)MEC: 0.12 (MIC90)
Ibrexafungerp (1,3)-β-D-glucan synthase inhibitorMECs reportedLimited dataLimited data
Olorofim Dihydroorotate dehydrogenase inhibitor0.016 (Modal MIC)0.016 (Modal MIC)0.125 (Modal MIC)

Data Presentation: In Vivo Efficacy

Preclinical in vivo studies are essential for evaluating the therapeutic potential of new antifungal candidates in a living system. The following table summarizes the efficacy of the selected agents in murine models of invasive fungal infections.

Table 3: Summary of In Vivo Efficacy in Murine Models

Antifungal AgentFungal SpeciesMurine ModelKey Efficacy Endpoint(s)
This compound (Fluconazole) Candida albicansDisseminated Candidiasis50% effective dose (ED50) of 4.56 mg/kg/day.
Fosmanogepix Candida aurisInvasive CandidiasisSignificant improvements in survival and reductions in kidney and brain fungal burden compared to control.
Ibrexafungerp Candida aurisInvasive CandidiasisMarked improvements in survival and reductions in kidney fungal burden at higher doses.
Olorofim Aspergillus fumigatusInvasive Aspergillosis80% to 88% survival in neutropenic mice, with significantly suppressed galactomannan (B225805) levels and lower organ fungal DNA burdens.
Rezafungin Candida albicansInvasive CandidiasisReduction of Candida CFU burden was generally greater with increasing drug concentrations.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility data presented was primarily generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle: This method involves exposing a standardized inoculum of a fungal isolate to serial twofold dilutions of an antifungal agent in a liquid broth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth after a specified incubation period.

Procedure Outline:

  • Inoculum Preparation: Fungal isolates are subcultured on appropriate agar (B569324) plates. For yeasts, colonies are suspended in sterile saline to match a 0.5 McFarland standard. For molds, conidia are harvested and the suspension is adjusted to a specific concentration.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 broth in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth compared to the growth control.

In Vivo Murine Model of Disseminated Candidiasis

The in vivo efficacy data for many of the antifungal agents against Candida species was obtained using a murine model of disseminated candidiasis.

Principle: This model mimics systemic Candida infections in humans, where the fungus disseminates through the bloodstream to various organs, primarily the kidneys. The efficacy of an antifungal agent is assessed by its ability to reduce fungal burden in target organs and/or improve the survival of infected animals.

Procedure Outline:

  • Immunosuppression (for neutropenic models): Mice are often rendered neutropenic through the administration of agents like cyclophosphamide (B585) to increase their susceptibility to infection.

  • Infection: A standardized inoculum of a virulent Candida strain (e.g., C. albicans or C. auris) is injected into the mice, typically via the lateral tail vein.

  • Treatment: At a predetermined time post-infection, treatment is initiated. The antifungal agent is administered at various doses and schedules, alongside a vehicle control group.

  • Efficacy Assessment:

    • Fungal Burden: At specific time points, a subset of mice from each group is euthanized, and target organs (e.g., kidneys) are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Survival Study: The remaining mice are monitored daily for a set period (e.g., 21 days), and the survival rates between treatment and control groups are compared.

Visualizations

Antifungal_Signaling_Pathway cluster_Cell_Membrane Fungal Cell Membrane cluster_Cell_Wall Fungal Cell Wall cluster_Nucleus Nucleus Ergosterol Ergosterol Beta_1_3_glucan Beta_1_3_glucan DNA_RNA_Synthesis DNA_RNA_Synthesis Agent64_Fluconazole Agent 64 (Fluconazole) Lanosterol_14a_demethylase Lanosterol 14-α-demethylase Agent64_Fluconazole->Lanosterol_14a_demethylase inhibits Ibrexafungerp_Rezafungin Ibrexafungerp & Rezafungin Glucan_Synthase 1,3-β-D-glucan Synthase Ibrexafungerp_Rezafungin->Glucan_Synthase inhibits Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase Olorofim->DHODH inhibits Fosmanogepix Fosmanogepix Gwt1_Enzyme Gwt1 Enzyme Fosmanogepix->Gwt1_Enzyme inhibits Lanosterol_14a_demethylase->Ergosterol synthesizes Glucan_Synthase->Beta_1_3_glucan synthesizes DHODH->DNA_RNA_Synthesis enables GPI_anchor_biosynthesis GPI-anchor biosynthesis Gwt1_Enzyme->GPI_anchor_biosynthesis enables

Caption: Mechanisms of action for this compound and new drug candidates.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis (Murine Model) Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation_IV Incubation (24-48h) Inoculation->Incubation_IV MIC_Reading MIC Determination Incubation_IV->MIC_Reading Immunosuppression Immunosuppression (optional) Infection Systemic Infection (e.g., IV injection) Immunosuppression->Infection Treatment Antifungal Treatment Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Survival or Fungal Burden) Monitoring->Endpoint_Analysis Start Start Start->Inoculum_Prep Start->Immunosuppression

Caption: Standard experimental workflow for antifungal drug testing.

References

A Comparative Guide to the Synergistic Effects of Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms.[1][2] Antifungal agent 64 is a novel investigational drug belonging to the glucan synthesis inhibitor class. Its primary mechanism of action is the non-competitive inhibition of β-1,6-glucan synthase, an enzyme crucial for the structural integrity of the fungal cell wall, but distinct from the β-1,3-glucan synthase targeted by echinocandins.[3][4] This unique target suggests a potential for synergistic interactions with other antifungal classes that disrupt different cellular pathways. This guide provides a comparative analysis of the synergistic effects of Agent 64 with established antifungal drugs, supported by in vitro experimental data.

Quantitative Data Summary

The synergistic potential of this compound was evaluated in combination with Fluconazole (an azole that inhibits ergosterol (B1671047) synthesis) and Amphotericin B (a polyene that binds to ergosterol and disrupts the cell membrane) against a clinical isolate of Candida albicans.[3] The interactions were quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve analysis to assess the rate of fungal killing.

Table 1: Checkerboard Assay Results against C. albicans

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
Agent 64 8---
Fluconazole 16---
Agent 64 + Fluconazole-1 (Agent 64) + 2 (Fluconazole)0.25Synergy
Amphotericin B 1---
Agent 64 + Amphotericin B-2 (Agent 64) + 0.125 (Amphotericin B)0.375Synergy

Synergy is defined as an FICI ≤ 0.5, indifference as an FICI > 0.5 to 4, and antagonism as an FICI > 4. The results clearly demonstrate a synergistic relationship between Agent 64 and both Fluconazole and Amphotericin B.

Table 2: Time-Kill Curve Analysis against C. albicans

Treatment (Concentration)Log10 CFU/mL at 0 hrLog10 CFU/mL at 24 hrLog10 CFU/mL at 48 hrNet Change in Log10 CFU/mL at 48 hr
Growth Control5.07.28.5+3.5
Agent 64 (4 µg/mL)5.04.84.5-0.5
Fluconazole (8 µg/mL)5.05.15.3+0.3
Agent 64 + Fluconazole5.03.1<2.0< -3.0

A synergistic interaction in time-kill assays is defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent. The combination of Agent 64 and Fluconazole resulted in a significant, fungicidal effect, reducing the fungal load by over 99.9% compared to the initial inoculum.

Visualizations: Mechanisms and Workflows

To better understand the proposed interactions and the experimental process, the following diagrams are provided.

G cluster_0 Proposed Synergistic Mechanism A64 This compound B16G β-1,6-Glucan Synthase A64->B16G Inhibits WeakCW Weakened Cell Wall (Increased Permeability) A64->WeakCW Causes FLZ Fluconazole ERG11 Lanosterol 14-α-demethylase (ERG11) FLZ->ERG11 Inhibits DisruptedCM Disrupted Membrane (Ergosterol Depletion) FLZ->DisruptedCM Causes CW Fungal Cell Wall B16G->CW Synthesizes Ergosterol Ergosterol Synthesis ERG11->Ergosterol Required for CM Cell Membrane Ergosterol->CM Maintains Integrity WeakCW->FLZ Enhances Uptake of Death Fungal Cell Death WeakCW->Death DisruptedCM->Death

Caption: Proposed synergistic mechanism of Agent 64 and Fluconazole.

G cluster_1 Experimental Workflow for Synergy Validation start Prepare Fungal Inoculum (C. albicans) plate Prepare 96-Well Plate with Drug Dilutions start->plate Step 1 inoculate Inoculate Plate plate->inoculate Step 2 incubate Incubate at 35°C for 24-48 hours inoculate->incubate Step 3 read Read MICs Visually or Spectrophotometrically incubate->read Step 4 calculate Calculate FIC Index read->calculate Step 5 interpret Interpret Results (Synergy, Indifference, Antagonism) calculate->interpret Step 6

Caption: Workflow for the checkerboard microdilution assay.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Checkerboard Microdilution Assay

This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) with modifications for combination testing.

  • Materials : 96-well microtiter plates, this compound, Fluconazole, Amphotericin B, RPMI 1640 medium buffered with MOPS, Candida albicans isolate, sterile saline, spectrophotometer.

  • Protocol :

    • Drug Preparation : Stock solutions of each antifungal are prepared in DMSO and then diluted in RPMI 1640 medium. A 96-well plate is set up where concentrations of Agent 64 are serially diluted horizontally, and the second agent (Fluconazole or Amphotericin B) is serially diluted vertically.

    • Inoculum Preparation : C. albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

    • Inoculation and Incubation : Each well of the microtiter plate receives 100 µL of the final fungal inoculum. The plate includes wells for a growth control (no drug) and sterility control (no inoculum). The plate is incubated at 35°C for 24 to 48 hours.

    • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that prevents visible fungal growth.

    • FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Agent 64 in combination / MIC of Agent 64 alone) + (MIC of Drug B in combination / MIC of Drug B alone).

Time-Kill Curve Analysis

This method assesses the pharmacodynamic interaction and killing rate of antifungal combinations over time.

  • Materials : Glass culture tubes, this compound, Fluconazole, RPMI 1640 medium, Candida albicans inoculum, Sabouraud Dextrose Agar plates, incubator, shaker.

  • Protocol :

    • Inoculum Preparation : A starting inoculum of approximately 5 x 10^5 CFU/mL is prepared in RPMI 1640 medium.

    • Test Setup : Separate culture tubes are prepared for (a) growth control (no drug), (b) Agent 64 alone, (c) Fluconazole alone, and (d) the combination of Agent 64 and Fluconazole. Drug concentrations are typically set at sub-inhibitory levels (e.g., 0.5x MIC).

    • Incubation and Sampling : Tubes are incubated at 35°C in a shaking incubator. At specified time points (e.g., 0, 4, 8, 24, and 48 hours), an aliquot is removed from each tube.

    • Quantification : The aliquots are serially diluted in sterile saline and plated onto Sabouraud Dextrose Agar. Plates are incubated for 24-48 hours, after which colony-forming units (CFU) are counted.

    • Data Analysis : The Log10 CFU/mL is plotted against time for each test condition. Synergy is determined by comparing the kill rate of the combination therapy to the individual agents.

References

Independent Verification of Antifungal Agent "Compound 5c": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of a novel investigational agent, referred to in scientific literature as "Compound 5c," against established antifungal drugs. The data presented is compiled from published research to aid in the independent verification of its antifungal spectrum and potential therapeutic applications.

Introduction to Antifungal Agent "Compound 5c"

Recent studies have described the synthesis and antifungal properties of a molecule designated as "Compound 5c." It is important to note that this designation may refer to different chemical structures in various publications. This guide distinguishes between at least two such compounds based on their reported biological activities. One variant of Compound 5c has demonstrated significant activity against various species of the yeast Candida, including strains resistant to fluconazole. Another compound, also referred to as 5c, has been shown to be effective against a range of plant pathogenic fungi. This guide will focus on the anti-Candida activity of the former, as more comprehensive data is available in the cited literature. The mechanism of action for one of the "Compound 5c" variants has been suggested to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Comparative Antifungal Spectrum

The following table summarizes the in vitro antifungal activity of Compound 5c against various fungal pathogens, with a primary focus on Candida species. Minimum Inhibitory Concentration (MIC) values are presented alongside those of standard antifungal agents for comparative analysis.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Compound 5c and Standard Antifungal Agents

Fungal SpeciesCompound 5cFluconazoleAmphotericin BCaspofungin
Candida albicans (Fluconazole-sensitive)1.6 - 6.2[1]≤10.03 - 1.0[2]0.015 - 16[3]
Candida albicans (Fluconazole-resistant)1.6 - 6.2[1]≥640.03 - 1.0[2]0.015 - 16
Candida glabrata1.6 - 6.2Often high0.03 - 1.0≤0.03 - 32
Candida krusei1.6 - 6.2Intrinsically resistant0.03 - 1.00.03 - 8
Candida parapsilosis<0.063≤20.03 - 1.0Higher MICs observed
Candida tropicalis<0.063≤20.03 - 1.0≤0.03 - >16
Fusarium oxysporumEC50: 0.0059 mM*-Often resistantResistant

*Note: Data for Fusarium oxysporum is for a different "Compound 5c" and is presented as EC50 (Effective Concentration to inhibit 50% of growth). Direct comparison with MIC values should be made with caution.

Experimental Protocols

The following methodologies are based on standardized procedures for antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for Compound 5c against Candida species were determined using a broth microdilution method.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 1-5 x 10³ colony-forming units (CFU)/mL.

2. Antifungal Agent Preparation:

  • Compound 5c and standard antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.
  • Serial two-fold dilutions of each agent are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
  • Plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Determination of EC50 for Filamentous Fungi

The EC50 values for the "Compound 5c" variant active against plant pathogens were determined using a mycelial growth inhibition assay.

1. Culture Preparation:

  • The fungus, such as Fusarium oxysporum, is grown on Potato Dextrose Agar (PDA).

2. Amended-Medium Assay:

  • The test compound is incorporated into the molten PDA at various concentrations.
  • The amended agar is poured into petri dishes.

3. Inoculation and Incubation:

  • A small plug of the actively growing fungus is placed in the center of each agar plate.
  • Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

4. EC50 Calculation:

  • The diameter of the fungal colony is measured for each concentration.
  • The percentage of growth inhibition is calculated relative to a control plate with no compound.
  • The EC50 value is the concentration of the compound that inhibits fungal growth by 50%.

Visualized Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Isolate Culture (SDA, 35°C, 24-48h) inoculum_prep Inoculum Preparation (0.5 McFarland, Dilution in RPMI) fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plates inoculum_prep->inoculation agent_prep Antifungal Agent Dilution (Serial 2-fold dilutions) agent_prep->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results mic_determination MIC Determination (≥50% growth inhibition) read_results->mic_determination

Caption: Workflow for MIC Determination.

experimental_workflow_ec50 cluster_prep_ec50 Preparation cluster_assay_ec50 Assay cluster_analysis_ec50 Analysis fungal_culture_ec50 Fungal Culture (PDA) inoculation_ec50 Inoculation of Petri Dishes fungal_culture_ec50->inoculation_ec50 amended_media Amended-Media Preparation (Compound in PDA) amended_media->inoculation_ec50 incubation_ec50 Incubation (25-28°C) inoculation_ec50->incubation_ec50 measure_growth Measure Colony Diameter incubation_ec50->measure_growth calculate_inhibition Calculate % Growth Inhibition measure_growth->calculate_inhibition ec50_determination EC50 Calculation calculate_inhibition->ec50_determination

Caption: Workflow for EC50 Determination.

References

Comparative Efficacy of Rezafungin (as Antifungal Agent 64) Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-vitro activity of rezafungin compared to established antifungal agents against clinically relevant resistant fungal isolates.

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of rezafungin, a next-generation echinocandin, against resistant strains of Candida and Aspergillus species. For the purpose of this guide, rezafungin will be considered as our placeholder, "Antifungal Agent 64." Its performance is benchmarked against other commonly used antifungal drugs, supported by experimental data from recent studies.

Data Presentation: In-Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of rezafungin and comparator antifungal agents against various wild-type and resistant fungal isolates. Lower MIC/MEC values are indicative of greater in-vitro potency.

Table 1: Comparative Efficacy Against Candida Species

Fungal SpeciesAntifungal AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Candida albicansRezafungin0.030.06100.0%
Anidulafungin--96.2%
Caspofungin--97.2%
Micafungin--97.9%
Fluconazole--99.2%
Candida glabrataRezafungin0.060.0698.3%
Anidulafungin--96.2%
Caspofungin--97.2%
Micafungin--97.9%
Fluconazole--95.5%
Candida tropicalisRezafungin0.030.06100.0%
Candida kruseiRezafungin0.030.03100.0%
Candida parapsilosisRezafungin1299.6%
*Fluconazole-ResistantC. glabrataRezafungin--100.0% (at ≤0.5 mg/L)

Data sourced from a 2019-2020 global surveillance study.[1]

Table 2: Comparative Efficacy Against Aspergillus Species

Fungal SpeciesAntifungal AgentGM MEC (mg/L)MEC Range (mg/L)
Wild-Type A. fumigatus (n=15) Rezafungin0.024≤0.015–0.125
Caspofungin--
Micafungin--
Voriconazole (MIC)0.301-
Posaconazole (MIC)0.089-
Azole-Resistant A. fumigatus (n=31) Rezafungin0.043≤0.015–2
Caspofungin--
Micafungin--
Voriconazole (MIC)3.27-
Posaconazole (MIC)1.91-
A. calidoustus (n=11) Rezafungin0.044-
Caspofungin0.468-

GM MEC: Geometric Mean Minimum Effective Concentration. Data from a study evaluating rezafungin's activity against Aspergillus isolates.[2][3][4]

Experimental Protocols

The in-vitro susceptibility data presented above were primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method for Yeasts (CLSI M27)

This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.[5]

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Inoculum Preparation: Yeast isolates are cultured on agar (B569324) plates to ensure purity and viability. A suspension of the yeast is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration.

  • Microdilution Plate Preparation: The antifungal stock solutions are serially diluted in RPMI-1640 medium in 96-well microdilution plates to achieve a range of concentrations.

  • Inoculation: The standardized yeast suspension is further diluted and added to each well of the microdilution plate, resulting in a final inoculum concentration.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

EUCAST Broth Microdilution Method for Molds (Modified from CLSI M38-A2)

This method is employed for determining the MICs or MECs of antifungal agents against filamentous fungi like Aspergillus species.

  • Medium Preparation: RPMI 1640 medium is supplemented with 2% glucose to enhance the growth of the molds.

  • Inoculum Preparation: Conidia (spores) are harvested from mature fungal cultures and counted using a hemocytometer to prepare a standardized inoculum suspension. The inoculum size is typically between 2 x 10⁵ and 5 x 10⁵ CFU/ml.

  • Microdilution Plate Setup: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in the glucose-supplemented RPMI medium in 96-well plates.

  • Inoculation: The standardized conidial suspension is added to the wells.

  • Incubation: Plates are incubated at 35°C for approximately 48 hours.

  • Endpoint Reading:

    • For azoles like voriconazole, the MIC is read as the lowest concentration with no visible growth.

    • For echinocandins like rezafungin, the Minimum Effective Concentration (MEC) is determined. The MEC is the lowest drug concentration that leads to the growth of small, compact, and rounded hyphal forms as compared to the long, filamentous hyphae in the growth control well.

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate PreparePlates Prepare Microdilution Plates with Antifungal Dilutions PreparePlates->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate Read Read MIC/MEC Incubate->Read Interpret Interpret Results (Susceptible, Intermediate, Resistant) Read->Interpret

Antifungal Susceptibility Testing Workflow

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell CellWall Fungal Cell Wall BetaGlucanSynthase β-(1,3)-D-glucan Synthase BetaGlucan β-(1,3)-D-glucan BetaGlucanSynthase->BetaGlucan synthesis Disruption Cell Wall Disruption & Osmotic Instability BetaGlucanSynthase->Disruption lack of synthesis leads to BetaGlucan->CellWall component of Rezafungin Rezafungin (Echinocandin) Inhibition Inhibition Rezafungin->Inhibition Inhibition->BetaGlucanSynthase CellDeath Fungal Cell Death Disruption->CellDeath

Mechanism of Action of Echinocandins

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 64: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Antifungal Agent 64" is not a formally recognized chemical name. It is likely a placeholder used in scientific literature, where the specific identity of the compound varies between publications. This guide provides essential safety and logistical information for the proper disposal of antifungal agents in a general laboratory context, drawing on established protocols for similar research compounds. The procedures outlined are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

The most critical first step before beginning any experimental work is to consult the Safety Data Sheet (SDS) for the specific antifungal agent in use.[1] The SDS provides detailed guidance on physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1]

Waste Stream Management and Data Presentation

All materials contaminated with a potent antifungal agent should be treated as hazardous chemical waste.[2][3] Proper segregation of waste at the point of generation is crucial for safe handling and disposal.[3] The following table summarizes the primary waste streams and their prescribed disposal routes based on general laboratory procedures.

Waste StreamDescriptionRecommended Container TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing the antifungal agent in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request pickup from your institution's Environmental Health and Safety (EHS) office when the container is 90% full.
Liquid Waste (Organic) Solutions containing the antifungal agent in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when the container is full.
Solid Waste Contaminated consumables such as gloves, pipette tips, bench paper, and vials.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.
Sharps Waste Contaminated needles, scalpels, and glass.Approved, puncture-proof sharps container, labeled "Hazardous Waste".Place directly into the sharps container immediately after use. Do not recap needles. Request EHS pickup when the container is full.
Contaminated Glassware Reusable glassware (e.g., flasks, beakers) that has come into contact with the antifungal agent.N/AMust be decontaminated before reuse.

Experimental Protocols: General Disposal Procedures

The fundamental principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.

Step 1: Waste Identification and Characterization
  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific chemical.

  • Determine Hazard Characteristics: Identify if the antifungal agent or its solution is:

    • Ignitable: Flash point less than 140°F.

    • Corrosive: pH less than or equal to 2, or greater than or equal to 12.5.

    • Reactive: Unstable, reacts violently with water, or generates toxic gases.

    • Toxic: Harmful or fatal if ingested or absorbed.

  • Assess for Mixed Waste: Determine if the waste is combined with other hazardous materials, such as biological agents (e.g., fungal cultures) or radioactive isotopes.

Step 2: Segregation and Collection
  • Segregate at the Source: Never mix incompatible waste streams. At a minimum, segregate waste as follows:

    • Aqueous waste from organic solvent waste.

    • Solid and liquid waste.

    • Chemically contaminated sharps from other sharps.

  • Use Appropriate Containers: Containers must be chemically compatible with the waste they hold (e.g., do not store corrosive acids in metal containers). They must be in good condition, with secure, leak-proof closures.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards. Do not use abbreviations.

Step 3: Storage and Disposal
  • Storage: Store hazardous waste at or near the point of generation, under the control of laboratory personnel. Ensure secondary containment is in place to capture any potential leaks.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain or dispose of it in the regular trash.

Step 4: Accidental Release Measures
  • Spill Containment: In case of a spill, prevent further leakage.

  • Absorption: Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with an appropriate solvent like alcohol.

  • Collection: Collect all contaminated materials (absorbent, wipes, PPE) and place them in a sealed container for disposal as hazardous waste.

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.

cluster_0 Phase 1: Pre-Disposal Planning & Identification cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Storage & Final Disposal A Start: Experiment Generates Waste B Consult Safety Data Sheet (SDS) for Antifungal Agent A->B C Identify Waste Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Determine if Waste is Mixed (e.g., Biological, Radioactive) C->D E Select Appropriate, Compatible Waste Container D->E F Segregate Waste Streams (Aqueous, Organic, Solid, Sharps) E->F G Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) F->G H Add Waste to Container, Keep Closed G->H I Store Waste in Designated Satellite Accumulation Area H->I J Utilize Secondary Containment I->J K Contact EHS for Waste Pickup J->K L Waste Transported by Licensed Contractor K->L M End: Proper Final Disposal L->M

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling Antifungal Agent 64

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal Agent 64" is not a publicly recognized chemical designation. This guide provides procedural best practices for a potent, powdered, experimental antifungal compound, referred to herein as this compound. A formal risk assessment must be conducted by researchers based on the known properties of the specific agent being used.[1][2][3]

This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure the safety of laboratory personnel and prevent environmental contamination.

Hazard Assessment and Control

Potent powdered compounds, such as experimental antifungal agents, present significant health risks through inhalation of airborne particles and dermal exposure.[4][5] Primary hazards may include respiratory irritation, skin sensitization, and potential organ toxicity. Therefore, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Containment Enclosures: For handling highly potent active pharmaceutical ingredients (APIs), specialized powder containment hoods or glove boxes offer an enhanced level of protection.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is critical to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies depending on the specific laboratory activity.

Table 1: PPE Requirements for Handling this compound

ActivityGlovesEye/Face ProtectionRespiratory ProtectionGown/Lab Coat
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles and a face shield.A fit-tested N95 respirator or higher is required.Disposable, solid-front gown with tight-fitting cuffs.
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.Chemical splash goggles and a face shield.Work must be performed in a certified chemical fume hood.Chemical-resistant disposable gown.
Administering to Cultures/Systems Nitrile gloves.Safety glasses with side shields.Not generally required if performed in a biological safety cabinet.Standard lab coat.
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles.Not generally required if the area is well-ventilated.Fluid-resistant lab coat or disposable gown.
Waste Disposal Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles.Not generally required, but dependent on the specific disposal procedure.Chemical-resistant disposable gown.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize contamination and exposure risks.

Experimental Protocol: Weighing and Preparing a Stock Solution

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary PPE as specified in Table 1 for handling the solid compound.

  • Weighing:

    • Inside the fume hood, place a suitable container on an analytical balance and tare it.

    • Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.

    • Promptly close the primary container of the antifungal agent.

  • Solubilization:

    • Add the desired solvent to the container with the weighed compound.

    • Ensure the container is securely capped before mixing or vortexing.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Waste segregation at the point of generation is crucial for safe handling and disposal.

Table 2: Waste Stream Management for this compound

Waste StreamDescriptionContainer TypeDisposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.Labeled, 4L HDPE Carboy for "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request pickup from Environmental Health & Safety (EHS) when 90% full.
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO).Labeled, 4L solvent-resistant bottle for "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.
Solid Waste Contaminated consumables: gloves, pipette tips, bench paper, vials.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.
Sharps Waste Contaminated needles and scalpels.Labeled, puncture-proof sharps container.Place all contaminated sharps directly into the container. Do not recap needles. Request EHS pickup when full.

Mandatory Visualizations

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Assemble PPE: - Double Gloves - Gown - Goggles & Face Shield - N95 Respirator prep1->prep2 prep3 Prepare Fume Hood: Cover surface with absorbent paper prep2->prep3 handle1 Weigh Solid Agent prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Use in Experiment handle2->handle3 dispose1 Segregate Waste: - Liquid (Aqueous/Organic) - Solid - Sharps handle3->dispose1 Generate Waste dispose2 Label Hazardous Waste Containers dispose1->dispose2 dispose3 Store in Secondary Containment dispose2->dispose3 dispose4 Request EHS Pickup dispose3->dispose4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.